Atorvastatin methyl ester
Description
Properties
IUPAC Name |
methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGCTGBOBRSMG-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435534 | |
| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345891-62-5 | |
| Record name | Atorvastatin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345891625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATORVASTATIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YR32CX5GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atorvastatin Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of Atorvastatin (B1662188) methyl ester. It also elucidates the compound's mechanism of action through its interaction with the HMG-CoA reductase pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical and Physical Properties
Atorvastatin methyl ester is a methyl esterified derivative of Atorvastatin, a widely recognized drug used for lowering cholesterol.[1][2] The esterification of the carboxylic acid group modifies the compound's physicochemical properties, which can be relevant in various research and development applications. The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [3][4][5] |
| CAS Number | 345891-62-5 | [3][4][5][6] |
| Molecular Formula | C₃₄H₃₇FN₂O₅ | [3][4][5][6] |
| Molecular Weight | 572.67 g/mol | [5][6] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 58-60 °C | [6] |
| Boiling Point | 703.7 ± 60.0 °C (Predicted) | [6] |
| Solubility | Soluble in Methanol, Acetonitrile (Slightly), Chloroform (Slightly).[6] Atorvastatin calcium salt is freely soluble in methanol.[7] | |
| pKa | 13.57 ± 0.70 (Predicted) | [6] |
Mechanism of Action: Inhibition of the HMG-CoA Reductase Pathway
Atorvastatin, the parent compound of this compound, exerts its lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the biosynthesis of cholesterol.[8][10] By inhibiting this crucial step, Atorvastatin decreases the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[8][11]
The HMG-CoA reductase pathway, also known as the mevalonate pathway, is a fundamental metabolic route for the production of cholesterol and other isoprenoids.[10] The key steps of this pathway leading to cholesterol synthesis are depicted in the signaling pathway diagram below.
Caption: The HMG-CoA Reductase Pathway and the inhibitory action of Atorvastatin.
Experimental Protocols
This section outlines representative experimental protocols for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of Atorvastatin. A general procedure is as follows:
-
Dissolution: Dissolve Atorvastatin in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution at a reduced temperature (e.g., 0 °C).
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a basic solution, such as 10% sodium bicarbonate, until the acidic catalyst is neutralized.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).
-
Washing and Drying: Wash the organic phase with brine, dry it over an anhydrous salt like sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to obtain the pure this compound.
A visual representation of a general experimental workflow for synthesis and purification is provided below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Purification of this compound
Purification of this compound is typically achieved through chromatographic techniques.
-
Flash Chromatography: A common method for purifying the crude product after synthesis. The choice of solvent system (eluent) is critical for achieving good separation. A mixture of petroleum ether and ethyl acetate is often a suitable starting point.
-
Recrystallization: For further purification, recrystallization from a suitable solvent can be employed. The crude solid is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly, leading to the formation of purer crystals.
Analysis of this compound
The identity and purity of this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of this compound.[12]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile, a buffer (e.g., ammonium (B1175870) acetate at pH 4), and tetrahydrofuran (B95107) is effective.[12]
-
Detection: UV detection at 248 nm is suitable for quantification.[12]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique. The ESI-MS of this compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 573.7.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H NMR: Reveals the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
Spectral Data
The following table summarizes the expected spectral data for this compound.
| Technique | Key Features | Source(s) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 573.7. The ESI-MS of the methyl ester has shown a molecular ion at m/z 573.[13] | [13] |
| ¹H NMR (in Methanol-d₄) | Characteristic peaks for the aromatic protons, the dihydroxyheptanoate chain, the isopropyl group, and the methyl ester group. | [14] |
| ¹³C NMR (in Methanol-d₄) | Resonances corresponding to the carbonyl carbons of the amide and ester, aromatic carbons, and the aliphatic carbons of the side chains. | [14] |
This technical guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, further optimization of the described protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atorvastatin EP Impurity K | 345891-62-5 | SynZeal [synzeal.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | 345891-62-5 [chemicalbook.com]
- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Atorvastatin - Wikipedia [en.wikipedia.org]
- 9. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 11. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmse001306 Atorvastatin at BMRB [bmrb.io]
Atorvastatin Methyl Ester: A Comprehensive Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data integral to the structural elucidation of atorvastatin (B1662188) methyl ester. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, quality control, and analytical sciences.
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed for the management of hypercholesterolemia. Its methyl ester derivative is a crucial reference compound in the synthesis and analysis of the active pharmaceutical ingredient. A thorough understanding of its structure is paramount for quality control, impurity profiling, and metabolic studies. This guide details the key analytical techniques employed in the definitive identification and characterization of atorvastatin methyl ester.
Chemical Structure:
-
IUPAC Name: methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[1]
Analytical Techniques for Structural Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous structure elucidation of this compound. These include High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the separation and quantification of this compound, often in the context of purity analysis of atorvastatin active pharmaceutical ingredient (API).
Experimental Protocols
A variety of HPLC methods have been developed for the analysis of atorvastatin and its related compounds. Below are representative protocols.
Protocol 1: Reversed-Phase HPLC for Atorvastatin and Impurities
-
Instrumentation: Alliance iS HPLC System or equivalent.
-
Column: Octylsilyl C8 (L7), 250 mm × 4.6 mm, 5 µm particles (e.g., Zorbax C8 Rx).[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724), tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Detection: UV at 244 nm.[5]
-
Sample Preparation: Dissolve the sample in a diluent of acetonitrile, stabilizer-free tetrahydrofuran, and water (1:1:2 v/v/v). Maintain samples at 10 °C in the autosampler to minimize evaporation.
Protocol 2: Rapid RP-HPLC Method
-
Column: C-18 RP-HPLC column.[6]
-
Mobile Phase: Potassium di-hydrogen ortho phosphate, methanol, and acetonitrile (30:20:50 v/v/v), adjusted to pH 3.5 with orthophosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 240 nm.[6]
-
Run Time: Approximately 10 minutes.[6]
Data Presentation
Table 1: HPLC Method Parameters for Atorvastatin and Related Compounds
| Parameter | Method 1 (USP Monograph approach) | Method 2 (Rapid Analysis) |
| Column | Octylsilyl C8 (L7), 250 mm × 4.6 mm, 5 µm | C-18, dimensions not specified |
| Mobile Phase | Acetonitrile, Tetrahydrofuran, Ammonium Acetate Buffer (pH 5.0) | Potassium Di-hydrogen Ortho Phosphate, Methanol, Acetonitrile (30:20:50) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 244 nm | UV at 240 nm |
| Run Time | > 2 hours | < 10 minutes |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides invaluable information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructural motifs.
Experimental Protocols
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective analysis of atorvastatin and its derivatives.
Protocol: LC-MS/MS with Electrospray Ionization (ESI)
-
Instrumentation: A triple quadrupole mass spectrometer with an ESI source.
-
Sample Introduction: Infusion or coupling with an HPLC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis:
-
Full Scan (MS1): To determine the parent molecular ion.
-
Product Ion Scan (MS2): To fragment the parent ion and obtain a characteristic fragmentation pattern.
-
MSn Analysis: Further fragmentation of selected product ions to aid in detailed structural elucidation.
-
-
Sample Preparation: Stock solutions are typically prepared by dissolving the analyte in a mixture of acetonitrile and water (50:50 v/v).[7]
Data Presentation
Table 2: Mass Spectrometric Data for this compound
| Ion Type | m/z (Observed) | Interpretation |
| [M+H]⁺ | 573 | Protonated molecular ion |
| [M+K]⁺ | 611 | Potassium adduct of the molecular ion |
Table 3: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 573)
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Proposed Fragment Structure |
| 573 | 480 | 93 (Ph-NH₂) | Loss of aniline |
| 573 | 454 | 119 (Ph-N=C=O) | Loss of phenyl isocyanate |
MS³ Fragmentation of m/z 480 and 454:
The fragmentation of the m/z 480 and 454 ions yields a series of product ions (m/z 462, 430, 388, 320, 302, 276 and m/z 436, 418, 394, 376, 292, 250, respectively), which is consistent with the fragmentation pattern of the parent atorvastatin molecule, further confirming the core structure.
Workflow for LC-MS/MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of the spectra.
-
Data Presentation
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (based on Atorvastatin data in Methanol-d₄)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 7.3 | m |
| -CH(OH)- | 3.9 - 4.1 | m |
| -CH(OH)- | 3.6 - 3.8 | m |
| -OCH₃ (ester) | ~3.6 | s |
| -CH- (isopropyl) | 3.3 - 3.5 | m |
| -CH₂- (heptanoate chain) | 1.3 - 2.4 | m |
| -CH₃ (isopropyl) | ~1.4 | d |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (based on Atorvastatin data in Methanol-d₄)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~173 |
| C=O (amide) | ~168 |
| Aromatic Carbons | 115 - 165 |
| -C(OH)- | 68 - 70 |
| -OCH₃ (ester) | ~52 |
| Aliphatic Carbons | 22 - 45 |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Logical Flow for NMR-Based Structure Confirmation
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. To date, no publicly available crystallographic information file (CIF) or detailed crystal structure has been reported for this compound. The acquisition of such data would require the growth of a suitable single crystal and subsequent X-ray diffraction analysis.
Conclusion
The structure of this compound can be confidently elucidated through a combination of modern analytical techniques. HPLC confirms the purity and chromatographic behavior, while mass spectrometry provides definitive molecular weight and fragmentation data. Although a dedicated, fully assigned NMR spectrum for the methyl ester is not widely published, the extensive data available for the parent atorvastatin molecule allows for a reliable prediction of its spectral characteristics. The collective evidence from these methods provides a robust and comprehensive structural characterization of this compound, essential for its use as a reference standard in pharmaceutical development and quality control.
References
- 1. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Atorvastatin Methyl Ester: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy stems from the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This inhibition leads to a reduction in cholesterol production, primarily in the liver, which in turn upregulates low-density lipoprotein (LDL) receptors and increases the clearance of LDL cholesterol from the bloodstream.[1] Atorvastatin methyl ester is a derivative of atorvastatin, and its biological activities, while related to the parent compound, exhibit distinct characteristics that are of significant interest to the research and drug development community. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.
Core Biological Activities of this compound
Inhibition of HMG-CoA Reductase
Modulation of P-Glycoprotein
This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance. In a study investigating the P-gp modulating properties of various statins, this compound demonstrated significant inhibition of P-gp-mediated transport.
| Compound | Target | Metric | Value |
| This compound | P-glycoprotein | IC50 | 3.2 µM |
| Atorvastatin acid | P-glycoprotein | IC50 | 30.1 µM |
Table 1: Quantitative data on the P-glycoprotein inhibitory activity of this compound compared to Atorvastatin acid.[3]
This finding suggests that this compound is a more potent P-gp inhibitor than its parent acid form.
Interaction with Nuclear Receptors
Atorvastatin has been discovered to act as a tetramer stabilizer of the nuclear receptor RXRα.[1] In the study that identified this activity, this compound was synthesized as a derivative. This research indicated that this compound inhibits the 9-cis-RA-induced Gal4 reporter activity more strongly than Atorvastatin, suggesting a potential role in modulating RXRα signaling.[4][5] Further quantitative analysis of the binding affinity and stabilization effects of the methyl ester on RXRα is an area for ongoing research.
A study on an "Atorvastatin Ester" (Ate) in hyperlipidemic rats demonstrated its ability to regulate lipid metabolism through the PPAR-signaling pathway. It is important to note that the reported molecular weight of this ester derivative (630.7574 g/mol ) differs from that of the simple this compound (572.67 g/mol ). The study on "Ate" showed that its administration in rats led to an upregulation of PPARα and PPARγ mRNA expression in the liver. While these findings are significant, they cannot be directly attributed to this compound without further investigation into the specific structure of the tested compound.
Atorvastatin itself has been shown to activate PPARγ, and this activation is mediated by the prostaglandin (B15479496) 15-deoxy-delta-12,14-PGJ2 (15d-PGJ2).[6] It also up-regulates the expression of PPAR-γ in rabbit atherosclerotic models.[7]
Signaling Pathways and Experimental Workflows
HMG-CoA Reductase Inhibition and Cholesterol Biosynthesis
The primary mechanism of action for statins involves the direct inhibition of HMG-CoA reductase, which blocks a critical step in the mevalonate (B85504) pathway, leading to reduced cholesterol synthesis.
P-Glycoprotein Inhibition Workflow
The inhibition of P-glycoprotein by this compound can be assessed using a cellular efflux assay.
Nuclear Receptor Modulation Signaling
Atorvastatin and its derivatives can modulate the activity of nuclear receptors like RXRα and PPARs, which often form heterodimers to regulate gene expression.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure the inhibition of HMG-CoA reductase activity.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (solvent only).
-
Add the HMG-CoA reductase enzyme to each well to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Gal4 Reporter Gene Assay for Nuclear Receptor Activity
This assay is used to determine if a compound can activate or inhibit a specific nuclear receptor.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of the nuclear receptor of interest (e.g., RXRα or PPARγ).
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
This compound.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Co-transfect the mammalian cells with the Gal4-nuclear receptor expression plasmid and the Gal4-luciferase reporter plasmid.
-
After transfection, incubate the cells for a sufficient period to allow for protein expression (e.g., 24 hours).
-
Treat the transfected cells with varying concentrations of this compound. Include a positive control (known agonist) and a negative control (vehicle).
-
Incubate the cells with the compound for an appropriate time (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the fold activation or inhibition of luciferase activity against the compound concentration to determine the EC50 or IC50 value.
Conclusion
This compound exhibits a distinct biological activity profile compared to its parent compound, Atorvastatin. While its direct inhibitory effect on HMG-CoA reductase appears to be less pronounced, it demonstrates significant activity as a P-glycoprotein inhibitor and shows potential for modulating nuclear receptor signaling, particularly involving RXRα. The available data suggests that the esterification of the carboxylic acid group significantly alters the pharmacological properties of the molecule. Further research is warranted to fully elucidate the quantitative aspects of its interaction with HMG-CoA reductase and to clarify its precise role in PPAR signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted biological activities of this compound.
References
- 1. Discovery of atorvastatin as a tetramer stabilizer of nuclear receptor RXRα through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:345891-62-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma) by atorvastatin is mediated by 15-deoxy-delta-12,14-PGJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Up-regulating PPAR-γ expression and NO concentration, and down-regulating PAI-1 concentration in a rabbit atherosclerotic model: the possible antiatherogenic and antithrombotic effects of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Atorvastatin Methyl Ester in Methanol: A Technical Solubility Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of atorvastatin (B1662188) methyl ester in methanol (B129727). Due to the limited availability of direct quantitative data for the methyl ester, this document also includes relevant data for the parent compound, atorvastatin calcium, to provide valuable context for formulation and analytical method development. Furthermore, a detailed experimental protocol for determining the precise solubility of atorvastatin methyl ester in methanol is provided.
Core Topic: Solubility of this compound in Methanol
For comparative purposes, the solubility of the parent compound, atorvastatin, and its calcium salt, is well-documented. Atorvastatin calcium salt trihydrate is described as "freely soluble" in methanol[2]. A study on the solubility of atorvastatin calcium in a methanol-water system reported its solubility in pure methanol to be 68.315 mg/mL[3]. This information suggests that while the methyl ester may be less soluble than the calcium salt, methanol is a viable solvent.
Data Presentation: Solubility of Atorvastatin and its Derivatives
The following table summarizes the available solubility data for atorvastatin and its methyl ester in methanol. It is important to note the distinction between the different forms of the compound.
| Compound | Solvent | Solubility | Temperature | Reference |
| This compound | Methanol | Slightly Soluble | Not Specified | [1] |
| Atorvastatin Calcium | Methanol | 68.315 mg/mL | Not Specified | [3] |
| Atorvastatin Calcium Salt Trihydrate | Methanol | Freely Soluble | Not Specified | [2] |
Experimental Protocol: Determination of this compound Solubility in Methanol
To ascertain the precise solubility of this compound in methanol, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in methanol at a specified temperature.
Materials and Equipment:
-
This compound (of known purity)
-
Methanol (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of methanol (e.g., 5 mL). The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Dilution:
-
Accurately dilute the filtered supernatant with methanol to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
HPLC-UV Method Example:
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 0.01 M sodium phosphate (B84403) buffer, pH 4.5)[4]. A common mobile phase for atorvastatin analysis is a gradient or isocratic mixture of methanol and water[5].
-
Flow Rate: 1.0 mL/min[4].
-
Detection Wavelength: Approximately 246 nm[5].
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in methanol.
References
- 1. This compound | 345891-62-5 [chemicalbook.com]
- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Atorvastatin Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Atorvastatin methyl ester, a key derivative and potential impurity in the synthesis of the widely used cholesterol-lowering drug, Atorvastatin. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of Atorvastatin and its related substances in a research and development setting.
Molecular Structure
Chemical Name: Methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate.[1] Molecular Formula: C₃₄H₃₇FN₂O₅ Molecular Weight: 572.67 g/mol [2]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.21 - 7.11 | m | 10H | Aromatic protons |
| 7.04 - 6.97 | m | 4H | Aromatic protons |
| 4.14 | m | 1H | CH-OH |
| 3.98 | m | 1H | CH-OH |
| 3.84 | m | 2H | N-CH₂ |
| 3.66 | s | 3H | O-CH₃ (ester) |
| 3.50 | sept | 1H | CH(CH₃)₂ |
| 2.41 | d | 2H | CH₂-COO |
| 1.65 - 1.50 | m | 4H | Aliphatic CH₂ |
| 1.46 | d | 6H | CH(CH₃)₂ |
Data adapted from Stach et al., 2008. The specific assignments are based on the known structure of Atorvastatin and its derivatives.
Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (ester) |
| 165.7 | C=O (amide) |
| 163.2, 161.2 (d, J=247.5 Hz) | Aromatic C-F |
| 140.1, 138.8, 136.2, 134.5, 133.1, 131.0, 128.9, 128.7, 128.6, 126.6, 123.0, 121.7, 119.8, 115.4, 115.2 | Aromatic and Pyrrole Carbons |
| 68.9, 68.5 | CH-OH |
| 51.7 | O-CH₃ (ester) |
| 43.4, 43.1, 41.8 | Aliphatic CH₂ |
| 26.3 | CH(CH₃)₂ |
| 21.6 | CH(CH₃)₂ |
Data adapted from Stach et al., 2008. Assignments are based on the chemical structure and comparison with related compounds.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl groups) |
| ~3300 | Medium | N-H stretch (amide) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1550 | Strong | N-H bend (amide II) |
| ~1220 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. The data is inferred from the known functional groups of this compound and comparison with the IR spectrum of the parent drug, Atorvastatin.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Method |
| [M+H]⁺ | 573.2799 | ESI-MS |
Data corresponds to the protonated molecule. Fragmentation patterns can be used for further structural confirmation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer, for instance, a 500 MHz instrument, is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is employed to simplify the spectrum.
-
A wider spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be coupled with a liquid chromatography (LC) system for separation prior to analysis (LC-MS).
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or from the LC column.
-
The ESI source is typically operated in the positive ion mode to generate protonated molecules ([M+H]⁺).
-
The mass analyzer (e.g., a time-of-flight or quadrupole analyzer) is scanned over a relevant mass range (e.g., m/z 100-1000).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a pharmaceutical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
A Technical Guide to the Mechanism of Action of Atorvastatin and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin (B1662188) is a highly effective synthetic lipid-lowering agent belonging to the statin class of drugs. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This inhibition occurs predominantly in the liver, leading to a cascade of events that ultimately reduces plasma concentrations of total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), and triglycerides.[1][3] Furthermore, atorvastatin administration stimulates an adaptive cellular response involving the upregulation of LDL receptors, enhancing the clearance of LDL from circulation.[2][4] Ester prodrugs of atorvastatin are designed to enhance its pharmacokinetic properties, undergoing hydrolysis by endogenous esterases to release the active atorvastatin acid. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Primary Mechanism: Competitive Inhibition of HMG-CoA Reductase
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[1][4] This is a critical, early, and rate-limiting step in the cholesterol biosynthetic pathway.[5] By mimicking the structure of the natural substrate, HMG-CoA, atorvastatin binds reversibly to the active site of the enzyme, preventing substrate binding and subsequent cholesterol production.[5] This action is highly selective for hepatic tissues, the primary site of cholesterol synthesis.[1]
The inhibition of HMG-CoA reductase by atorvastatin is potent, with reported inhibition constants (Ki) in the nanomolar range, indicating a high affinity for the enzyme.[6] This potent inhibition significantly depletes the intracellular pool of cholesterol in hepatocytes.
Quantitative Analysis of HMG-CoA Reductase Inhibition
The inhibitory potency of atorvastatin is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity or its binding affinity, respectively.
| Parameter | Reported Value | Notes |
| Inhibition Constant (Ki) | 14 nM | Determined by inhibition kinetics. Represents high binding affinity.[6] |
| IC50 | 3-20 nM (range for most statins) | Determined by in vitro enzyme activity assays.[5] |
| Active Metabolites | Ortho- and parahydroxylated metabolites show inhibitory activity equivalent to the parent compound.[1] | Approximately 70% of circulating inhibitory activity is attributed to these active metabolites.[1] |
Cholesterol Biosynthesis Pathway Visualization
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the specific step inhibited by atorvastatin.
Cellular Response to Cholesterol Depletion: SREBP-2 Pathway Activation
The reduction in hepatic cholesterol concentration triggers a compensatory cellular response mediated by the Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[7] When intracellular sterol levels are low, the SREBP-2/SCAP (SREBP Cleavage-Activating Protein) complex, normally retained in the endoplasmic reticulum (ER), translocates to the Golgi apparatus.[8][9] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[9] This releases the N-terminal, transcriptionally active fragment of SREBP-2 (nSREBP-2).[8]
The liberated nSREBP-2 translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes.[9] This binding upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene encoding the LDL receptor (LDL-R).[9][10] The resulting increase in the number of LDL receptors on the surface of hepatocytes enhances the uptake and catabolism of LDL-C from the bloodstream, further contributing to the plasma cholesterol-lowering effect of atorvastatin.[2][4]
SREBP-2 Signaling Pathway Visualization
Atorvastatin Esters: A Prodrug Approach
Atorvastatin is administered in its active carboxylic acid form.[11] However, ester derivatives have been synthesized and studied as prodrugs.[12][13] The rationale for this approach is to modify the physicochemical properties of the drug, potentially improving absorption or altering its metabolic profile. These ester prodrugs are inactive and require in vivo hydrolysis by endogenous enzymes, primarily carboxylesterases (CES), to release the active atorvastatin acid.[13][14]
Human carboxylesterases, such as hCES1 (highly expressed in the liver) and hCES2 (highly expressed in the small intestine), are key enzymes in the metabolic activation of these prodrugs.[13][14] The rate and extent of hydrolysis can be influenced by the structure of the ester group, including the size and steric hindrance of the acyl and alkoxy moieties.[13][14]
Ester Prodrug Activation Visualization
Pharmacokinetics and Metabolism
Atorvastatin is rapidly absorbed after oral administration, but its systemic bioavailability is low (approximately 14%) due to extensive first-pass metabolism in the gut wall and liver.[2][15] It is highly bound to plasma proteins (>98%).[1][11]
-
Metabolism: Atorvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system to form active ortho- and parahydroxylated derivatives.[1] These metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity.[1]
-
Elimination: The drug and its metabolites are mainly eliminated in the bile.[1][2] The elimination half-life of atorvastatin is approximately 14 hours, but the inhibitory activity persists for 20 to 30 hours due to its active metabolites.[2]
Summary of Pharmacokinetic Parameters
| Parameter | Value (for Atorvastatin Acid) | Reference |
| Bioavailability | ~14% | [2][15] |
| Time to Peak Plasma Conc. (Tmax) | 1 - 2 hours | [1][2] |
| Plasma Protein Binding | > 98% | [1][11] |
| Volume of Distribution (Vd) | ~381 L | [1][11] |
| Elimination Half-life (t½) | ~14 hours (parent drug) | [1][2] |
| Metabolite Half-life (t½) | 20 - 30 hours (active metabolites) | [1][2] |
Pleiotropic Effects of Atorvastatin
Beyond its lipid-lowering effects, atorvastatin exhibits several "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.[16][17] These effects are primarily attributed to the inhibition of isoprenoid intermediate synthesis.[18][19] Isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac.[18][19]
By inhibiting the synthesis of these isoprenoids, atorvastatin prevents the activation of Rho and its downstream effector, Rho kinase (ROCK).[18] Inhibition of the Rho/ROCK pathway leads to:
-
Improved Endothelial Function: Upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, promoting vasodilation.[17][20]
-
Anti-inflammatory Effects: Reduction in the expression of adhesion molecules and inflammatory cytokines.[17]
-
Plaque Stabilization: Decreased expression of matrix metalloproteinases (MMPs) and reduced vascular smooth muscle cell proliferation.[17]
Pleiotropic Effects Signaling Pathway
Key Experimental Protocols
HMG-CoA Reductase Activity/Inhibitor Screening Assay (Colorimetric)
This protocol outlines a typical in vitro assay to measure HMG-CoA reductase activity and screen for inhibitors like atorvastatin. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[21][22][23]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8-7.5)
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA (Substrate)
-
NADPH (Cofactor)
-
Test Inhibitor (e.g., Atorvastatin)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Assay Setup (per well):
-
Enzyme Control (EC): Assay Buffer, HMG-CoA Reductase, NADPH, HMG-CoA.
-
Test Inhibitor (TI): Assay Buffer, HMG-CoA Reductase, Test Inhibitor, NADPH, HMG-CoA.
-
Reagent Background Control (Blank): Assay Buffer, NADPH, HMG-CoA (no enzyme).
-
-
Reaction Execution:
-
Data Acquisition:
-
Calculation:
-
Determine the rate of NADPH consumption (ΔOD 340/min) from the linear portion of the kinetic curve.
-
Calculate the specific activity of the enzyme.
-
Calculate the percent inhibition for the test inhibitor wells relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Workflow for HMG-CoA Reductase Inhibition Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atorvastatin. A review of its pharmacology and therapeutic potential in the management of hyperlipidaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. DSpace [helda.helsinki.fi]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 10. scbt.com [scbt.com]
- 11. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 24. abcam.com [abcam.com]
Atorvastatin Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a member of the statin class of drugs, is a widely prescribed medication for the management of hypercholesterolemia. Its methyl ester derivative, Atorvastatin Methyl Ester, serves as a crucial reference standard in the analytical testing of Atorvastatin and as a key intermediate in certain synthetic routes. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and logical workflows to support research and development activities.
Core Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 345891-62-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₃₄H₃₇FN₂O₅ | [1][2][3][5] |
| Molecular Weight | 572.67 g/mol | [1][2][5][6] |
| IUPAC Name | methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | [5][6] |
| Melting Point | 58-60 °C or 110 °C | [4][7][8] |
| Boiling Point | 703.7 ± 60.0 °C (Predicted) | [4][7] |
| Appearance | White to Off-White Solid | [7] |
| Solubility | Slightly soluble in Acetonitrile (B52724), Chloroform, and Methanol.[7] It is expected to be highly soluble in protic solvents and moderately soluble in aprotic solvents, with poor solubility in nonpolar solvents.[9] | |
| Storage | 4°C or -20°C Freezer | [1][4][7] |
| pKa (Predicted) | 13.57 ± 0.70 | [7] |
| LogP (Predicted) | 6.475 | [10] |
| Index of Refraction (Predicted) | 1.653 | [10] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following protocols are synthesized from established chemical literature.
Synthesis of this compound
This protocol outlines a general procedure for the esterification of Atorvastatin.
Materials:
-
Atorvastatin (free acid)
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolution: Dissolve Atorvastatin (1 equivalent) in a suitable volume of methanol.
-
Acid Catalyst: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 ethyl acetate/hexanes).
-
Quenching: Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 246 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The retention time and peak purity should be determined. The purity can be calculated based on the peak area percentage.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum should show characteristic peaks for the methyl ester group (a singlet around 3.6-3.7 ppm) and other protons of the Atorvastatin structure.
-
¹³C-NMR: The carbon NMR will confirm the presence of the ester carbonyl carbon and other carbons in the molecule.
3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ of this compound (C₃₄H₃₇FN₂O₅, MW: 572.67).
4. Infrared (IR) Spectroscopy
-
The IR spectrum should display characteristic absorption bands for the functional groups present, such as the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), O-H stretch from the hydroxyl groups, and C-F stretch.
Logical and Experimental Workflows
Visualizing the workflow from synthesis to final characterization can aid in planning and execution. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for characterization.
Biological Activity
While primarily used as a reference standard, this compound has been shown to be a derivative of Atorvastatin.[10][11] It has been reported to inhibit 9-cis-RA-induced Gal4 reporter activity more strongly than Atorvastatin itself, suggesting it may have its own biological activities worth investigating.[10][11]
Conclusion
This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed physical and chemical properties, along with the outlined experimental protocols and logical workflows, offer a comprehensive resource for the synthesis, purification, and analysis of this important compound. Adherence to these guidelines will facilitate accurate and reproducible scientific outcomes in both academic and industrial research settings.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound, 10 mg, CAS No. 345891-62-5 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 345891-62-5 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | CAS#:345891-62-5 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
Atorvastatin Methyl Ester: A Technical Guide to its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin (B1662188), a leading synthetic statin, has revolutionized the management of hypercholesterolemia. This technical guide provides an in-depth exploration of the discovery and history of atorvastatin and its methyl ester derivative. It details the pivotal experiments, synthetic methodologies, and mechanistic insights that have shaped our understanding of this important therapeutic agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
Introduction: The Dawn of Synthetic Statins
The journey to develop highly potent and selective inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, marked a paradigm shift in cardiovascular medicine. While the first generation of statins were derived from fungal metabolites, the quest for improved efficacy and safety profiles spurred the development of entirely synthetic inhibitors. Atorvastatin emerged as a frontrunner in this new class of therapeutic agents.
The Discovery of Atorvastatin: A Medicinal Chemistry Triumph
In 1985, Dr. Bruce Roth, a medicinal chemist at Parke-Davis (later a subsidiary of Pfizer), synthesized the molecule that would become known as atorvastatin.[1][2][3] This achievement was the culmination of rational drug design, building upon the understanding of the pharmacophore of existing HMG-CoA reductase inhibitors.[4] The initial synthesis was racemic, with subsequent efforts focusing on the development of a chiral synthesis to isolate the active enantiomer.[4][5] Atorvastatin received its patent in 1986 and was approved for medical use in the United States in 1996.[5]
Chemical Synthesis: From Racemic Mixtures to Chiral Purity
The commercial synthesis of atorvastatin has evolved significantly from its initial discovery. The key to its large-scale production lies in the efficient and stereoselective construction of its complex chiral structure.
The Paal-Knorr Pyrrole (B145914) Synthesis: A Cornerstone of Atorvastatin Production
A pivotal step in the industrial synthesis of atorvastatin is the Paal-Knorr reaction, which forms the central pyrrole ring.[6][7] This condensation reaction involves a 1,4-dicarbonyl compound and a primary amine.[8][9]
Experimental Protocol: Paal-Knorr Condensation for an Atorvastatin Intermediate [10][11]
-
Reaction Setup: To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (3 g, 10.9 mmol) in toluene (B28343) (8.65g), add the diketone of atorvastatin (1.09 eq, 5.03 g).
-
Heating and Catalyst Addition: Warm the mixture to 50°C under a nitrogen atmosphere.
-
Catalyst and Base Addition: At 50°C, add pivalic acid (0.7 eq, 0.69g), followed by 50% sodium hydroxide (B78521) (0.61 g, 7.6 mmol).
-
Reflux and Water Removal: Heat the resulting suspension at reflux under a nitrogen atmosphere with concomitant removal of water until the reaction is complete.
-
Work-up and Isolation: After cooling, the product, an acetonide ester intermediate, can be isolated and purified.
Synthesis of Atorvastatin Methyl Ester
This compound is a derivative where the carboxylic acid moiety of atorvastatin is esterified with a methyl group. This modification can alter the physicochemical properties of the parent drug, potentially impacting its absorption and metabolic profile.
Experimental Protocol: Synthesis of an Atorvastatin Ester [2]
This protocol describes the synthesis of an atorvastatin ester and can be adapted for the synthesis of the methyl ester by using methanol (B129727) as the alcohol.
-
Reaction Setup: To a stirred solution of atorvastatin (558 mg, 0.1 mmol) in dichloromethane (B109758) (10 mL) and 2-ethoxyethanol (B86334) (2 mL) at 0 °C, add concentrated sulfuric acid (30 μL) dropwise.
-
Reaction Progression: Stir the resulting reaction mixture at room temperature for 3 hours.
-
Quenching: Quench the reaction by adding 10% aqueous NaHCO3 (10 mL).
-
Extraction: Extract the resulting mixture with ethyl acetate.
-
Washing and Drying: Wash the organic phase with saturated brine. Dry the combined organic phase over anhydrous Na2SO4.
-
Purification: Remove the solvent under vacuum and purify the residue by flash chromatography to afford the product.
Hydrolysis of Atorvastatin Esters
Esterified prodrugs of atorvastatin, such as the methyl ester, are designed to be hydrolyzed in vivo to release the active parent drug. This hydrolysis can be achieved chemically as well.
Experimental Protocol: Hydrolysis of an Atorvastatin Ester Intermediate [12][13]
-
Initial Deprotection: Dissolve the atorvastatin acetonide ester in warm methanol (275 ml). Add aqueous hydrochloric acid (5 g of 37% HCl in 75 ml of water) and stir the mixture at 30°C to produce the diol ester.
-
Saponification: Add methyl tert-butyl ether (100 ml) and aqueous sodium hydroxide (150 ml of H₂O and 25 g of 50% aqueous NaOH) and stir at 30°C to form the sodium salt of atorvastatin.
-
Extraction and Purification: Add water (600 ml) and wash the mixture twice with methyl tert-butyl ether (437.5 ml).
-
Solvent Removal: Remove residual methyl tert-butyl ether and methanol from the aqueous layer by distillation.
-
Acidification and Lactonization: The sodium salt is then re-acidified to the free diol acid, which can then be converted to atorvastatin lactone.
Mechanism of Action: Inhibition of HMG-CoA Reductase
Atorvastatin exerts its primary therapeutic effect by competitively inhibiting HMG-CoA reductase.[14][15][16] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this step, atorvastatin reduces the endogenous production of cholesterol in the liver.
Experimental Protocol: HMG-CoA Reductase Activity/Inhibitor Screening Assay [11][17]
-
Reagent Preparation:
-
Reconstitute HMG-CoA Reductase enzyme in HMG-CoA Reductase Assay Buffer.
-
Reconstitute HMG-CoA substrate in dH₂O.
-
Reconstitute NADPH in dH₂O.
-
Prepare inhibitor solutions (e.g., Atorvastatin, this compound) at desired concentrations.
-
-
Assay Setup (96-well plate format):
-
Sample Wells: Add 0.5-15 mU of HMG-CoA Reductase enzyme and adjust the volume to 10 µl with Assay Buffer.
-
Inhibitor Wells: Add 5 µl of HMG-CoA Reductase, 2 µl of the inhibitor solution, and adjust the volume to 10 µl with Assay Buffer.
-
Positive Control Well: Add 1-5 µl of HMG-CoA Reductase and adjust the volume to 10 µl with Assay Buffer.
-
Reagent Background Control Well: Add 10 µl of Assay Buffer.
-
-
Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, HMG-CoA, and NADPH. Add 190 µl of the Reaction Mix to each well.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in a microplate reader in kinetic mode at 37°C for at least 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculation: Calculate the rate of NADPH consumption to determine enzyme activity. For inhibitor screening, calculate the percent inhibition relative to the enzyme control.
Pleiotropic Effects: Beyond Cholesterol Lowering
Beyond its primary role in lipid reduction, atorvastatin exhibits a range of "pleiotropic" effects that contribute to its cardiovascular benefits. These effects are largely attributed to the inhibition of isoprenoid synthesis, which are crucial for the post-translational modification of small GTP-binding proteins like Rho and Ras.[6][18]
Modulation of the RhoA/ROCK Signaling Pathway
Atorvastatin, by inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), prevents the prenylation and subsequent activation of RhoA.[10][18][19] This leads to the inhibition of the downstream Rho-kinase (ROCK) pathway, resulting in effects such as improved endothelial function and reduced vascular inflammation.[12]
Experimental Workflow: Investigating Atorvastatin's Effect on RhoA Prenylation [10][20]
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) and treat with atorvastatin at various concentrations.
-
Cell Lysis and Fractionation: Lyse the cells and separate the membrane and cytosolic fractions by ultracentrifugation.
-
Western Blot Analysis: Perform Western blotting on both fractions using antibodies against RhoA to determine its subcellular localization. A decrease in membrane-bound RhoA and an increase in cytosolic RhoA would indicate inhibition of prenylation.
-
Downstream Effector Analysis: Analyze the phosphorylation status of downstream effectors of the RhoA/ROCK pathway, such as myosin light chain phosphatase (MLCP), using Western blotting to confirm pathway inhibition.
Influence on the PI3K/Akt/mTOR Signaling Pathway
The impact of atorvastatin on the PI3K/Akt/mTOR pathway is context-dependent. In some cell types, atorvastatin can inhibit this pathway, leading to anti-proliferative and pro-apoptotic effects.[21][22] In other contexts, it can activate Akt, contributing to its neuroprotective and endothelial-protective effects.[23][24][25]
Experimental Workflow: Assessing Atorvastatin's Impact on PI3K/Akt Signaling [23][24]
-
Cell Culture and Treatment: Treat relevant cell lines with atorvastatin.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot Analysis: Perform Western blotting using antibodies against total and phosphorylated forms of Akt, mTOR, and other downstream targets (e.g., S6 kinase, 4E-BP1).
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein, providing a measure of pathway activation or inhibition.
Quantitative Data
Inhibitory Potency against HMG-CoA Reductase
| Compound | IC₅₀ (µM) | Cell Line/System | Reference |
| Atorvastatin | 0.0075 (7.5 nM) | Rat liver microsomes | [26] |
| Atorvastatin | 0.39 | Human SV-SMC proliferation | [14][27] |
| This compound | 3.2 | P-glycoprotein modulation assay | [1] |
Clinical Efficacy: LDL-C Reduction
| Atorvastatin Dose (mg/day) | Mean LDL-C Reduction (%) | Study Population | Reference |
| 2.5 | 25 | Primary Hypercholesterolemia | [28] |
| 10 | 35.7 | VOYAGER meta-analysis | [4] |
| 20 | 41 | VOYAGER meta-analysis | [4] |
| 40 | 48 | VOYAGER meta-analysis | [4] |
| 80 | 49.2 - 61 | VOYAGER meta-analysis / Primary Hypercholesterolemia | [4][28] |
| 10 vs 80 | 3% increase vs 19% further reduction | Patients with Coronary Heart Disease and Diabetes | [29] |
Pharmacokinetic Parameters of Atorvastatin
| Parameter | Value | Population | Reference |
| Cmax | 13.7 ng/ml | Healthy Volunteers (40mg dose) | |
| 84.3 ng/ml | Healthy Korean Subjects (80mg dose) | [30] | |
| Tmax | 1.2 hours | Healthy Volunteers (40mg dose) | |
| 1.4 hours | Healthy Korean Subjects (80mg dose) | [30] | |
| AUC₀-∞ | 74.0 ng·h/ml | Healthy Volunteers (40mg dose) | |
| 279.4 ng·h/ml | Healthy Korean Subjects (80mg dose) | [30] | |
| Half-life (t½) | ~11 hours | Hypercholesterolemic hemodialysis patients | [5] |
| 5.5 hours | Healthy Korean Subjects (80mg dose) | [30] | |
| Oral Bioavailability | ~14% | General | [5] |
Visualizations
References
- 1. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.2. The Synthesis of Atorvastatin Ester (Ate) [bio-protocol.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 10. Atorvastatin prevents RhoC isoprenylation, invasion, and metastasis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 13. WO2002043667A2 - HYDROLYSIS OF [R(R*,R*)]-2-(4-FLUOROPHENYL)-β,δ -DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYLAMINO)CARBONYL]-1H-PYRROLE-1-HEPTANOIC ACID ESTERS WITH CALCIUM HYDROXIDE - Google Patents [patents.google.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. DSpace [helda.helsinki.fi]
- 17. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 18. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Rho and Rac Geranylgeranylation by Atorvastatin Is Critical for Preservation of Endothelial Junction Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The effect and mechanism of atorvastatin regulating PI3K-Akt-mTOR pathway on radiosensitivity of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Involvement of PI3K/Akt/GSK-3β and mTOR in the antidepressant-like effect of atorvastatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Atorvastatin | Autophagy | HMG-CoA Reductase | TargetMol [targetmol.com]
- 28. ahajournals.org [ahajournals.org]
- 29. diabetesjournals.org [diabetesjournals.org]
- 30. Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Atorvastatin Methyl Ester Reference Standard for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Atorvastatin Methyl Ester is a critical impurity and a primary metabolite of Atorvastatin. As such, a well-characterized reference standard of this compound is essential for the accurate identification and quantification of this impurity in Atorvastatin drug substances and products. This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis, including a stability-indicating HPLC method, and procedures for the qualification of the reference standard.
This compound Reference Standard: Physicochemical Properties
| Property | Value |
| Chemical Name | methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
| CAS Number | 345891-62-5 |
| Molecular Formula | C₃₄H₃₇FN₂O₅ |
| Molecular Weight | 572.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, acetonitrile (B52724); slightly soluble in water |
Stability-Indicating HPLC Method for Atorvastatin and this compound
This method is designed to separate Atorvastatin from its methyl ester and other potential degradation products, making it suitable for stability studies and routine quality control.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary pump, UV/PDA detector, autosampler, column oven |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Phosphate (B84403) Buffer (pH 4.1, adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 247 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Reagent and Sample Preparation
3.2.1. Mobile Phase Preparation:
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 4.1 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter.
3.2.2. Diluent Preparation:
-
Mix acetonitrile and water in a 1:1 (v/v) ratio.
3.2.3. Standard Solution Preparation:
-
This compound Reference Standard Stock Solution (A): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 100 µg/mL.
-
Atorvastatin Stock Solution (B): Accurately weigh about 10 mg of Atorvastatin Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 100 µg/mL.
-
System Suitability Solution: Mix equal volumes of Stock Solution A and Stock Solution B.
3.2.4. Sample Solution Preparation:
-
Accurately weigh and transfer a quantity of the test sample equivalent to 10 mg of Atorvastatin to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Inject the System Suitability Solution and evaluate the following parameters. The results should conform to the limits specified in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (for both peaks) | Not more than 2.0 |
| Theoretical Plates (for both peaks) | Not less than 2000 |
| Resolution (between Atorvastatin and this compound) | Not less than 2.0 |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% for peak area and retention time |
Data Presentation: Expected Chromatographic Data
The following table summarizes the expected retention times and resolution based on the described HPLC method.
| Compound | Retention Time (min) | Resolution (Rs) |
| Atorvastatin | ~5.8 | - |
| This compound | ~7.2 | > 2.0 |
Protocol for Qualification of this compound Reference Standard
The qualification of an in-house (secondary) reference standard is a critical process to ensure its suitability for use in analytical testing. This protocol outlines the steps for the comprehensive characterization and qualification of this compound reference material against a primary or well-characterized standard.
Experimental Workflow
Caption: Workflow for the qualification of this compound reference standard.
Detailed Experimental Protocols
4.2.1. Structural Identification and Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The observed chemical shifts and coupling constants should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Record the IR spectrum and compare it with the spectrum of a known standard or with theoretical data to confirm the presence of key functional groups.
4.2.2. Purity Determination:
-
HPLC Purity: Utilize the HPLC method described in Section 3. Calculate the purity by the area normalization method. The purity should typically be ≥ 98.0%.
-
Water Content: Determine the water content by Karl Fischer titration.
-
Residual Solvents: Analyze for residual solvents using Gas Chromatography with Headspace (GC-HS).
-
Sulphated Ash: Determine the content of inorganic impurities by the sulphated ash test.
4.2.3. Assay (Potency) Determination:
-
Perform a quantitative HPLC analysis against a primary reference standard of this compound. The assay value is calculated by correcting for purity, water content, and residual solvents.
4.2.4. Stability Assessment:
-
Forced Degradation Study: Subject the this compound to stress conditions to assess its intrinsic stability and to demonstrate the stability-indicating nature of the analytical method.[1] The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid material to UV light (254 nm) and visible light for an appropriate duration.
-
-
Long-Term Stability: Store the reference standard under recommended storage conditions (e.g., 2-8°C, protected from light) and test at regular intervals to establish a re-test date.
Signaling Pathway and Logical Relationships
Atorvastatin Mechanism of Action
References
Application Notes and Protocols for Atorvastatin Methyl Ester in HMG-CoA Reductase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1][2][3][4][5][6][7] Inhibition of HMG-CoA reductase is a key therapeutic strategy for lowering plasma cholesterol levels.[1][3][4][6][7][8] Atorvastatin, a member of the statin class of drugs, is a potent competitive inhibitor of HMG-CoA reductase.[9][10][11] This document provides detailed protocols for utilizing Atorvastatin methyl ester as a reference inhibitor in HMG-CoA reductase activity assays. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[1][2][3][6][7][12]
Quantitative Data: Inhibitory Activity of Statins
The inhibitory potency of various statins against HMG-CoA reductase is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common statins.
| Statin | IC50 Value (nM) | Notes |
| Atorvastatin | 8 - 154[8][9] | A potent inhibitor of HMG-CoA reductase.[8] |
| Atorvastatin Calcium | 150[8] | A common salt form of Atorvastatin. |
| 2-Hydroxy Atorvastatin | Similar to Atorvastatin[10] | An active metabolite of Atorvastatin. |
| 4-Hydroxy Atorvastatin | Less active than Atorvastatin[10] | An active metabolite of Atorvastatin. |
| Simvastatin | 0.2[9] | A competitive inhibitor of HMG-CoA reductase. |
| Fluvastatin | 8[4][9] | A fully synthetic, competitive HMG-CoA reductase inhibitor.[9] |
| Lovastatin | 3.4[9] | Used for lowering cholesterol.[9] |
| Pravastatin | ~1[9] | A water-soluble, competitive inhibitor.[9] |
| Rosuvastatin | 11[4] | A selective and competitive inhibitor of HMG-CoA reductase.[4] |
| Pitavastatin | - | A competitive inhibitor of HMG-CoA reductase.[9] |
Signaling Pathway: The Mevalonate Pathway
The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the role of HMG-CoA reductase and its inhibition by Atorvastatin.
Experimental Protocols
Materials and Reagents
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
HMG-CoA Reductase (purified enzyme)[1]
-
HMG-CoA (substrate)[1]
-
NADPH[1]
-
This compound (inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well clear flat-bottom plate[1]
-
Multi-well spectrophotometer capable of reading absorbance at 340 nm[1]
Reagent Preparation
-
HMG-CoA Reductase Assay Buffer: Prepare the assay buffer and pre-warm to 37°C before use.[1]
-
HMG-CoA Reductase: Reconstitute the lyophilized enzyme in HMG-CoA Reductase Assay Buffer to the desired concentration. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.[1][7][13][14]
-
HMG-CoA Solution: Reconstitute HMG-CoA in sterile deionized water. Aliquot and store at -20°C.[1][7][13]
-
NADPH Solution: Reconstitute NADPH in HMG-CoA Reductase Assay Buffer or sterile deionized water. Aliquot and store at -20°C, protected from light.[1][2][7][13]
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to prepare a 10 mM stock solution. This can be stored at -20°C. Further dilutions should be made in the assay buffer.[1]
HMG-CoA Reductase Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare Reaction Wells:
-
Blank (No Enzyme): 10 µL HMG-CoA Reductase Assay Buffer.
-
Positive Control (Enzyme Activity): Add a suitable amount of HMG-CoA Reductase (e.g., 1-5 µL of reconstituted enzyme) and adjust the volume to 10 µL with Assay Buffer.[1]
-
Inhibitor Wells: Add the same amount of HMG-CoA Reductase as in the positive control. Add 2 µL of diluted this compound solution at various concentrations. Adjust the final volume to 10 µL with Assay Buffer.
-
Solvent Control: Add the same amount of HMG-CoA Reductase and 2 µL of the solvent (e.g., DMSO diluted in assay buffer) used for the inhibitor. Adjust the final volume to 10 µL with Assay Buffer.
-
-
Prepare Reaction Mix:
-
Prepare a master mix containing sufficient HMG-CoA Reductase Assay Buffer, NADPH solution, and HMG-CoA solution for all wells. A typical final concentration in a 200 µL reaction volume is 200-400 µM NADPH and 300-400 µM HMG-CoA.
-
For each well, the reaction mix will be 190 µL.
-
-
Initiate the Reaction:
-
Measure Absorbance:
Data Analysis
-
Calculate the Rate of NADPH Consumption: Determine the change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve for each well.
-
Calculate HMG-CoA Reductase Activity: The activity of the enzyme can be calculated using the Beer-Lambert law. The extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] x 100
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps in the HMG-CoA reductase assay workflow.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. HMG-CoA Reductase | TargetMol [targetmol.com]
- 5. HMG-CoA Reductase Assay Kit - CD Biosynsis [biosynsis.com]
- 6. mybiosource.com [mybiosource.com]
- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. apexbt.com [apexbt.com]
- 9. adooq.com [adooq.com]
- 10. DSpace [helda.helsinki.fi]
- 11. droracle.ai [droracle.ai]
- 12. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. content.abcam.com [content.abcam.com]
Application Notes: In Vitro Cell-Based Assays of Atorvastatin Methyl Ester
Introduction
Atorvastatin (B1662188), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for lowering cholesterol.[1][2] Beyond its lipid-lowering effects, atorvastatin has garnered significant interest in oncological research for its pleiotropic effects, including the induction of cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[3][4] Atorvastatin methyl ester is an esterified derivative of atorvastatin.[5] In cellular environments, ester derivatives of atorvastatin can be hydrolyzed by intracellular enzymes like carboxylesterases to the active acid form, atorvastatin.[6][7] Therefore, the biological effects observed in cell-based assays using the methyl ester are largely attributed to the parent compound. These application notes provide detailed protocols for key in vitro assays to evaluate the cellular effects of this compound, focusing on its impact on cell viability, apoptosis, cell cycle, and relevant signaling pathways.
Data Presentation: Quantitative Effects of Atorvastatin on Cancer Cell Lines
The cytotoxic and anti-proliferative effects of atorvastatin have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Time Point | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer (Luminal A) | 48 hours | 50 | [8] |
| 72 hours | 15 | [8] | ||
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 48 hours | 10 | [8] |
| 72 hours | 5 | [8] | ||
| PANC-1 | Pancreatic Cancer | Not Specified | >1 (colony formation) | [4] |
| SW1990 | Pancreatic Cancer | Not Specified | >1 (colony formation) | [4] |
| K562 | Leukemia | 24 hours | >10 | [3] |
| HL-60 | Leukemia | 24 hours | <10 | [3] |
| Jurkat | Leukemia | 24 hours | <10 | [3] |
Key Experimental Protocols
HMG-CoA Reductase Activity Assay
This assay measures the enzymatic activity of HMG-CoA reductase, the direct target of atorvastatin. The protocol is based on a colorimetric method that quantifies the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate (B85504).[9][10]
Workflow Diagram
Protocol
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting a 5x stock with ultrapure water. Keep on ice.
-
Reconstitute lyophilized NADPH, HMG-CoA, and HMG-CoA Reductase enzyme in 1x Assay Buffer to their specified stock concentrations. Aliquot and store at -20°C or -80°C as recommended.[9]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in 1x Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Set up wells for Reagent Background, Positive Control (enzyme activity without inhibitor), and Test Inhibitor (enzyme with atorvastatin).
-
Add reagents to each well in the following order: Assay Buffer, Atorvastatin solution (or vehicle for controls), NADPH solution, and HMG-CoA substrate solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HMG-CoA Reductase enzyme solution to the Positive Control and Test Inhibitor wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, recording readings every 1-2 minutes for at least 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12]
Workflow Diagram
Protocol
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[14][15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[16][17]
Workflow Diagram
Protocol
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).[13]
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[18]
-
Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL working solution).[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube.[16]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use FITC signal (for Annexin V) and PI signal to differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptosis: Annexin V-positive, PI-negative
-
Late Apoptosis/Necrosis: Annexin V-positive, PI-positive
-
-
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Atorvastatin has been shown to induce cell cycle arrest, often in the G0/G1 phase.[3]
Protocol
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described previously.
-
Harvest cells, wash once with PBS, and centrifuge.
-
Resuspend the cell pellet (1-2 x 10^6 cells) and fix by adding the cells dropwise into 5 mL of ice-cold 70% ethanol (B145695) while gently vortexing.[18]
-
Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[18]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.[18]
-
Incubate for at least 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increased population in the sub-G1 peak can indicate apoptotic cells.[19]
-
Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway
Atorvastatin can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[20][21] This inhibition is often a downstream consequence of depleting mevalonate pathway products necessary for the proper function of small GTPases like Ras, which can activate PI3K.[22] Western blotting is the standard method to analyze the activation (phosphorylation) of key proteins in this pathway.
Signaling Pathway Diagram
References
- 1. DSpace [helda.helsinki.fi]
- 2. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Atorvastatin Is 10-Fold More Active In Vitro than Other Statins against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:345891-62-5 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atorvastatin improves cisplatin sensitivity through modulation of cholesteryl ester homeostasis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Atorvastatin Downregulates In Vitro Methyl Methanesulfonate and Cyclophosphamide Alkylation-Mediated Cellular and DNA Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The effect and mechanism of atorvastatin regulating PI3K-Akt-mTOR pathway on radiosensitivity of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
Application Note: A Robust, High-Throughput HPLC Method for the Analysis of Atorvastatin and its Impurities
Introduction
Atorvastatin (B1662188) is a widely prescribed synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Ensuring the purity and quality of Atorvastatin drug substances and products is critical for its safety and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent limits for impurities.[2][3] This application note details a robust, high-throughput High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Atorvastatin and its known impurities. This method offers significant improvements in speed and resolution over traditional pharmacopeial methods.[4][5][6]
The control of impurities in pharmaceutical manufacturing is a critical aspect of quality assurance.[7] Impurities can originate from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[8] Forced degradation studies are essential to identify potential degradation products that may arise under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6][9] This helps in developing a stability-indicating analytical method capable of separating the API from all potential impurities and degradation products.[6]
Advantages of the Developed Method
Compared to the official European Pharmacopoeia (EP) and United States Pharmacopeia (USP) methods, which have run times of 85-90 minutes and 65-115 minutes respectively, this developed HPLC method offers a significantly shorter analysis time of less than 25 minutes.[4][6] This rapid analysis time allows for higher sample throughput, making it ideal for routine quality control testing. The method also demonstrates superior resolution between Atorvastatin and its critical impurity pairs, ensuring accurate quantification.[6] Furthermore, the method is sensitive enough to detect and quantify impurities at levels well below the reporting thresholds defined by the International Council for Harmonisation (ICH) guidelines.[5][10]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm) or equivalent C18 column.[6]
-
Chemicals and Reagents:
-
Atorvastatin Calcium reference standard and impurity standards (USP or EP grade).[8][11]
-
Acetonitrile (B52724) (HPLC grade).
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Water (Milli-Q or equivalent).
-
Methanol (HPLC grade).
-
-
Sample Diluent: A mixture of water and acetonitrile in a 1:1 ratio.[6]
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% v/v solution of TFA in water.[6]
-
Mobile Phase B: Prepare a 0.1% v/v solution of TFA in acetonitrile.[6]
-
Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve an appropriate amount of Atorvastatin Calcium reference standard in the diluent to obtain a concentration of 500 µg/mL.[6]
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known Atorvastatin impurities at a concentration of approximately 500 µg/mL each in the diluent.[6]
-
System Suitability Solution: Spike the Atorvastatin standard solution with the impurity stock solution to achieve a final concentration of 0.15% w/w of each impurity relative to the Atorvastatin concentration.[6]
-
Sample Solution: For drug substance, prepare a solution at a concentration of 500 µg/mL in the diluent. For tablets, grind a representative number of tablets to a fine powder, and dissolve an amount equivalent to the target Atorvastatin concentration in the diluent, followed by sonication and filtration.[6][12]
Chromatographic Conditions
The chromatographic separation is achieved using a gradient elution program.
| Parameter | Condition |
| Column | Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% TFA in Water[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 245 nm[6] |
| Injection Volume | 10 µL[6] |
| Run Time | 25 minutes[6] |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 40 |
| 10 | 50 |
| 15 | 70 |
| 20 | 90 |
| 25 | 90 |
Data Presentation
The following table summarizes the typical retention times (RT), relative retention times (RRT), and resolution (Rs) for Atorvastatin and its key impurities obtained using the described method.
| Compound | Retention Time (min) | Relative Retention Time (vs. Atorvastatin) | Resolution (Rs) |
| Impurity B | ~8.5 | ~0.90 | > 2.0 (with Atorvastatin) |
| Impurity C | ~9.2 | ~0.97 | > 2.0 (with Atorvastatin) |
| Atorvastatin | ~9.5 | 1.00 | - |
| Impurity H | ~12.0 | ~1.26 | > 3.0 (with Atorvastatin) |
| Impurity J | ~13.5 | ~1.42 | > 3.0 (with Impurity H) |
| Impurity L | ~15.0 | ~1.58 | > 3.0 (with Impurity J) |
| Impurity D | ~16.5 | ~1.74 | > 3.0 (with Impurity L) |
Note: The exact retention times and resolution values may vary slightly depending on the specific HPLC system and column used.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Result |
| Specificity | No interference from blank, placebo, or other impurities was observed at the retention time of Atorvastatin and its known impurities. The method is stability-indicating.[6] |
| Linearity (r²) | > 0.999 for Atorvastatin and all impurities over the concentration range of LOQ to 150% of the specification limit.[13] |
| Limit of Detection (LOD) | Approximately 0.01% of the nominal concentration.[5] |
| Limit of Quantification (LOQ) | Approximately 0.03% of the nominal concentration.[5] |
| Accuracy (% Recovery) | Between 98.0% and 102.0% for all components. |
| Precision (% RSD) | < 2.0% for repeatability and intermediate precision.[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analytical method development and validation of Atorvastatin impurities.
Caption: Workflow for Atorvastatin Impurity Method Development.
Logical Relationship of Analytical Parameters
The following diagram illustrates the logical relationship and impact of various chromatographic parameters on the separation of Atorvastatin and its impurities.
References
- 1. jddtonline.info [jddtonline.info]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets - ProQuest [proquest.com]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. tandfonline.com [tandfonline.com]
- 13. sphinxsai.com [sphinxsai.com]
Application Note: Quantitative Analysis of Atorvastatin Methyl Ester in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, is widely prescribed for the management of hypercholesterolemia.[1][2] During the synthesis and storage of Atorvastatin, various related substances and impurities can emerge, one of which is Atorvastatin methyl ester. The presence and quantity of such impurities are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods for the quantitative analysis of this compound in the bulk drug are essential for ensuring pharmaceutical quality and compliance with regulatory standards.[3]
This application note provides detailed protocols for the quantitative analysis of this compound in bulk drug substances using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accepted and reliable analytical technique. Additionally, an overview of UV-Visible Spectrophotometry is presented as a simpler, alternative method for preliminary analysis. The methodologies described herein are based on established analytical principles for Atorvastatin and its related compounds.[4][5][6]
Analytical Methods
Two primary analytical techniques are detailed for the quantitative determination of this compound:
-
High-Performance Liquid Chromatography (HPLC-UV): A highly selective and sensitive method for the separation and quantification of this compound from Atorvastatin and other related substances.
-
UV-Visible Spectrophotometry: A simpler and more rapid method suitable for estimating the concentration of this compound, particularly when it is the primary analyte of interest and significant interfering substances are absent.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a stability-indicating HPLC method capable of resolving this compound from the active pharmaceutical ingredient (API) and other potential impurities.
Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Materials and Reagents
-
This compound Reference Standard
-
Atorvastatin Bulk Drug Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Purified Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography system with a UV-Vis detector[7] |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | A mixture of Acetonitrile and Ammonium Acetate buffer (pH 4), potentially with Tetrahydrofuran. A common mobile phase composition is a gradient of Acetonitrile and 10 mM Ammonium Formate.[5][9][10] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 248 nm[5][8] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient or controlled at 30°C |
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create calibration standards across a suitable concentration range (e.g., 1-20 µg/mL).
-
Sample Solution: Accurately weigh a portion of the Atorvastatin bulk drug sample and dissolve it in the diluent to a final nominal concentration within the calibration range of the assay. This may require serial dilutions.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999[8] |
| Accuracy (% Recovery) | 98.0% - 102.0%[11][12] |
| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 2%[11] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components. |
Data Analysis
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the bulk drug sample is then determined by interpolating its peak area from the calibration curve.
UV-Visible Spectrophotometry Protocol
This protocol provides a simpler, though less specific, method for the quantification of this compound. It is most suitable for samples where this compound is the predominant component or for rapid screening purposes.
Experimental Workflow
Caption: UV-Visible Spectrophotometry experimental workflow.
Materials and Reagents
-
This compound Reference Standard
-
Atorvastatin Bulk Drug Sample
-
Methanol (Spectroscopic Grade) or another suitable transparent solvent.
Instrumentation
Procedure
-
Determination of λmax: Prepare a dilute solution of this compound Reference Standard in the chosen solvent. Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Atorvastatin, the λmax is typically around 244-248 nm.[8][14] The λmax for the methyl ester is expected to be very similar.
-
Preparation of Standard Solutions: Prepare a stock solution of the reference standard (e.g., 100 µg/mL) and perform serial dilutions to obtain a set of calibration standards (e.g., 5-40 µg/mL).[15]
-
Preparation of Sample Solution: Prepare a solution of the bulk drug sample in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.
Data Analysis
Plot a calibration curve of absorbance versus the concentration of the standard solutions. The concentration of this compound in the sample solution can be calculated using the regression equation of the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of Atorvastatin and its related substances by HPLC and UV-Vis spectrophotometry. These values can serve as a benchmark for method development and validation for this compound.
Table 1: HPLC Method Validation Data
| Parameter | Atorvastatin | This compound (as impurity) |
| Linearity Range | 0.25 - 3.8 µg/mL[11][16] | 21.5 - 70.8 ng/mL (LC-MS)[17] |
| Correlation Coefficient (r²) | > 0.999[8] | > 0.99 |
| LOD | 0.21 µg/mL[11][16] | 0.18 µg/mL (Chiral HPLC)[12] |
| LOQ | 0.64 µg/mL[11][16] | 0.60 µg/mL (Chiral HPLC)[12] |
| Accuracy (% Recovery) | 98.1 - 99.8%[11] | 98 - 102% |
| Precision (%RSD) | < 2%[11] | < 2% |
Table 2: UV-Vis Spectrophotometry Method Validation Data
| Parameter | Atorvastatin |
| Linearity Range | 5 - 40 µg/mL[15] |
| Correlation Coefficient (r²) | 0.9996[13] |
| LOD | 0.475 µg/mL[15] |
| LOQ | Not explicitly stated, but typically 3x LOD |
| Accuracy (% Recovery) | 99.65% ± 1.25[13] |
| Precision (%RSD) | < 2% |
Conclusion
This application note provides comprehensive protocols for the quantitative analysis of this compound in bulk drug samples using HPLC-UV and UV-Visible spectrophotometry. The HPLC method offers superior specificity and is recommended for regulatory purposes and for accurately quantifying the ester in the presence of Atorvastatin and other impurities. The UV-Vis spectrophotometric method serves as a rapid and cost-effective alternative for screening and in situations where high specificity is not required. Adherence to proper method validation is crucial to ensure reliable and accurate results for quality control in drug development and manufacturing.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. wjarr.com [wjarr.com]
- 9. Optimization of a forced degradation study of atorvastatin employing an experimental design approach [agris.fao.org]
- 10. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. oatext.com [oatext.com]
- 14. globaljournals.org [globaljournals.org]
- 15. ijsred.com [ijsred.com]
- 16. Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid | Mediterranean Journal of Chemistry [medjchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Atorvastatin using Atorvastatin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies provide essential information on the intrinsic stability of a drug substance, help in elucidating degradation pathways, and are instrumental in developing stability-indicating analytical methods. Atorvastatin (B1662188), a widely prescribed statin for lowering cholesterol, is known to be susceptible to degradation under various stress conditions.
Atorvastatin methyl ester is a key impurity of Atorvastatin, often referred to as Atorvastatin EP Impurity K.[1] It can be formed during the synthesis process, particularly when methanol (B129727) is used as a solvent.[2][3] In the context of forced degradation studies, this compound serves a dual purpose:
-
As a potential starting material to investigate the hydrolysis of the ester group, a common degradation pathway for ester-containing drugs.
-
As a crucial reference standard for the accurate identification and quantification of this impurity during the stability testing of Atorvastatin.
This document provides detailed application notes and protocols for conducting forced degradation studies on Atorvastatin, with a special focus on the relevance and use of this compound.
Atorvastatin Degradation Pathways
Forced degradation studies on Atorvastatin calcium have revealed several key degradation pathways under different stress conditions. The primary degradation products are formed through hydrolysis, oxidation, and photolysis.[4][5][6] Under acidic conditions, a major degradation pathway is the intramolecular cyclization of the dihydroxy heptanoic acid side chain to form Atorvastatin lactone.[5][7]
Caption: Atorvastatin Degradation Pathways.
Role of this compound in Forced Degradation
While most published studies focus on Atorvastatin calcium, the investigation of this compound is crucial for a comprehensive understanding of the drug's stability profile. The ester functional group is a potential site for hydrolysis, which can be forced under acidic or basic conditions. By subjecting this compound to these conditions, researchers can:
-
Determine the rate of hydrolysis of the methyl ester.
-
Identify the resulting degradation product, which would be Atorvastatin acid.
-
Develop and validate an analytical method capable of separating Atorvastatin, this compound, and other degradation products.
The following workflow outlines the general procedure for conducting a forced degradation study.
Caption: Forced Degradation Workflow.
Experimental Protocols
The following protocols are based on established methods for the forced degradation of Atorvastatin.[4][8] These can be adapted for the study of this compound.
Materials and Reagents
-
Atorvastatin Calcium Reference Standard
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or purified
-
Ammonium acetate (B1210297), AR grade
-
Formic acid, AR grade
Preparation of Stock Solutions
Prepare a stock solution of Atorvastatin calcium or this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.
Forced Degradation Procedures
For each condition, a control sample (stored under normal conditions) should be analyzed alongside the stressed sample.
4.3.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.[4]
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
4.3.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 2 hours.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
4.3.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.[4]
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
4.3.4. Thermal Degradation
-
Place the solid drug substance in a hot air oven maintained at 105°C for 10 days.[4]
-
Alternatively, reflux a solution of the drug substance at 80°C for 2 hours.
-
After the stress period, allow the sample to cool to room temperature and dissolve/dilute to a suitable concentration for analysis.
4.3.5. Photolytic Degradation
-
Expose the solid drug substance or a solution of the drug substance to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
After exposure, dissolve/dilute the sample to a suitable concentration for analysis.
Analytical Methodology
A stability-indicating analytical method is essential to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.
Recommended HPLC-UV Method
The following is a representative HPLC method that can be used as a starting point and optimized as needed.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 247 nm |
| Injection Volume | 10 µL |
LC-MS for Peak Identification
For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The molecular weights of the degradation products can be determined, providing valuable information for structure elucidation.
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.
Table 1: Summary of Forced Degradation Results for Atorvastatin
| Stress Condition | % Assay of Atorvastatin | % Degradation | No. of Degradation Products | Major Degradation Product (% Area) |
| Control | 99.8 | - | 0 | - |
| Acid Hydrolysis (0.1 N HCl, 24h) | 85.2 | 14.6 | 2 | Atorvastatin Lactone (12.5) |
| Base Hydrolysis (0.1 N NaOH, 2h) | 92.1 | 7.7 | 1 | Unidentified (6.8) |
| Oxidative (3% H₂O₂, 24h) | 89.5 | 10.3 | 3 | Unidentified (5.1), Unidentified (3.2) |
| Thermal (105°C, 10 days) | 95.3 | 4.5 | 2 | Unidentified (2.1), Unidentified (1.5) |
| Photolytic (UV/Vis) | 96.8 | 3.0 | 1 | Unidentified (2.5) |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Conclusion
Forced degradation studies are indispensable for understanding the stability of Atorvastatin. The use of this compound as a reference standard and as a substrate for specific degradation pathways, such as ester hydrolysis, provides a more complete picture of the drug's degradation profile. The protocols and analytical methods outlined in this document provide a solid foundation for researchers to conduct robust and reliable forced degradation studies, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. Atorvastatin EP Impurity K | 345891-62-5 | SynZeal [synzeal.com]
- 2. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]
- 6. Atorvastatin Diol Methyl Ester | SynZeal [synzeal.com]
- 7. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC [mdpi.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Application Note: High-Throughput LC-MS/MS Method for the Detection of Atorvastatin Methyl Ester
Introduction
Atorvastatin is a widely prescribed medication for the management of hypercholesterolemia. Atorvastatin methyl ester is a derivative and a potential impurity in the synthesis of Atorvastatin. Its monitoring is crucial for quality control in pharmaceutical formulations. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in various matrices.
Analytical Principle
This method employs reversed-phase liquid chromatography for the separation of this compound from other matrix components. The analyte is then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of this technique allow for accurate quantification at low concentrations.
Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Precursor Ion ([M+H]⁺) |
| This compound | C₃₄H₃₇FN₂O₅ | 572.67 g/mol [1][2][3][4][5] | m/z 573.3 |
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution (e.g., Atorvastatin-d5) in acetonitrile (100 ng/mL)
-
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data
The following table summarizes the MRM transitions and other quantitative parameters for this compound. The fragmentation of this compound is expected to follow a similar pattern to Atorvastatin, with the primary product ion resulting from the cleavage of the heptanoic acid side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 573.3 | 454.2 | 100 | 30 | 20 |
| This compound (Quantifier) | 573.3 | 480.2 | 100 | 30 | 15 |
| Atorvastatin-d5 (IS) | 564.3 | 445.2 | 100 | 30 | 20 |
Note: The fragmentation of this compound ions at m/z 480 and 454 has been noted in MS3 analysis, indicating these are significant product ions[6].
Method Validation
This analytical method should be fully validated according to the relevant regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and robustness for its intended application.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound detection.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis in research and quality control environments.
References
Application Notes and Protocols for the Use of Atorvastatin Methyl Ester in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and analytical control of Atorvastatin (B1662188) methyl ester, a known impurity in the synthesis of Atorvastatin. The following protocols and data are intended to guide researchers and quality control analysts in the development and validation of analytical methods for the accurate identification and quantification of this impurity in pharmaceutical substances and products.
Introduction: Atorvastatin Methyl Ester as a Process Impurity
Atorvastatin, a leading synthetic lipid-lowering agent, is manufactured through a multi-step chemical synthesis.[1][2] During this process, various impurities can be introduced or formed. This compound is recognized as a process-related impurity, often designated as Atorvastatin EP Impurity K.[3] Its presence in the final active pharmaceutical ingredient (API) must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. The formation of the methyl ester can occur if methanol (B129727) is used as a solvent during the synthesis or purification steps.[4] Therefore, robust analytical methods are crucial for its detection and quantification.
Role of this compound in Quality Control
In pharmaceutical quality control, this compound serves two primary purposes:
-
Impurity Marker: Its presence and concentration are critical quality attributes (CQAs) that are monitored to ensure the consistency and purity of the Atorvastatin manufacturing process. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for such impurities.
-
Reference Standard: A well-characterized this compound reference standard is essential for the validation of analytical methods. It is used for peak identification in chromatography, as well as for the calibration and verification of the method's performance in quantifying the impurity.
Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for the analysis of Atorvastatin and its impurities, including the methyl ester.[1][3][5][6][7][8][9][10][11][12]
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods developed for the quantification of Atorvastatin and its impurities. While specific data for this compound is often part of the overall method validation for all impurities, the provided ranges are indicative of the expected performance.
Table 1: HPLC Method Validation Parameters for Atorvastatin and its Impurities
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.05 - 200.00 µg/mL | [11] |
| Correlation Coefficient (r²) | > 0.999 | [5][9] |
| Limit of Detection (LOD) | 0.004 - 3.45 ng/mL | [5][11] |
| Limit of Quantification (LOQ) | 0.013 - 10.45 ng/mL | [5][11] |
| Accuracy (% Recovery) | 98 - 103% | [11] |
| Precision (%RSD) | < 2% | [8] |
Table 2: Example HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Luna C18 |
| Mobile Phase | Acetonitrile (B52724), Tetrahydrofuran, and Ammonium Acetate Buffer (pH 4.0) | Methanol:water (70:30, v/v) with 0.05% glacial acetic acid |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 248 nm | 248 nm |
| Reference | [9][10] | [5] |
Experimental Protocols
The following are detailed protocols for the preparation of solutions and the operation of the HPLC system for the analysis of this compound impurity.
Preparation of Standard and Sample Solutions
4.1.1. Standard Solution Preparation (this compound)
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water, 1:1 v/v). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the Primary Stock Solution with the diluent to achieve the desired concentration, which should be close to the expected impurity level in the sample.
4.1.2. Sample Solution Preparation (Atorvastatin API or Formulation)
-
Sample Stock Solution (e.g., 1 mg/mL of Atorvastatin): Accurately weigh an amount of the Atorvastatin API or powdered tablets equivalent to 100 mg of Atorvastatin into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few milliliters of the filtrate.
HPLC Method Protocol
-
System Preparation: Set up the HPLC system according to the conditions specified in Table 2 or a validated in-house method. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the Working Standard Solution multiple times (e.g., n=6) to check for system suitability parameters like peak area reproducibility (%RSD), theoretical plates, and tailing factor.
-
Inject the Sample Solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the following formula:
-
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the quality control analysis of this compound impurity in a pharmaceutical sample.
Caption: Workflow for this compound Impurity Analysis.
Logical Relationship in Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. The following diagram shows the logical relationship of applying different stress conditions to Atorvastatin and analyzing the formation of degradation products, including the methyl ester.
Caption: Forced Degradation Study Logical Diagram.
References
- 1. jddtonline.info [jddtonline.info]
- 2. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid | Mediterranean Journal of Chemistry [medjchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Cell Permeability Assays for Atorvastatin Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] Its therapeutic efficacy depends on its ability to permeate cell membranes to reach its intracellular target. Atorvastatin methyl ester, a key intermediate in its synthesis and a potential prodrug, is more lipophilic than its parent compound.[3] Therefore, evaluating its cell permeability is critical for understanding its potential pharmacokinetic advantages.
This document provides detailed protocols for two standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay ideal for screening passive diffusion, while the Caco-2 assay is a more complex, cell-based model that can assess both passive and active transport mechanisms, including efflux.[4][5][6][7]
Physicochemical Properties
A compound's physicochemical properties are key determinants of its permeability.
Table 1: Physicochemical Properties of Atorvastatin and this compound
| Compound | Molecular Weight ( g/mol ) | LogP | pKa (Acidic) | Permeability Classification |
|---|---|---|---|---|
| Atorvastatin | 558.6[2] | 4.41 - 6.98[1] | 4.46[2][8] | High[9] |
| this compound | 572.7 | ~5.1 (Estimated) | N/A | High (Predicted) |
LogP and pKa values can vary slightly based on the prediction method.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is used to predict passive, transcellular permeability.[7] It uses a filter plate coated with an artificial lipid membrane, separating a donor and acceptor compartment.[6][10]
Experimental Protocol
-
Solution Preparation:
-
Lipid Solution: Prepare a 20% (w/v) solution of L-α-phosphatidylcholine in dodecane.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, Atorvastatin, and high/low permeability controls (e.g., Testosterone/Atenolol) in DMSO.
-
Donor Solution: Dilute stock solutions to a final concentration of 100 µM in Phosphate-Buffered Saline (PBS) at pH 6.5 (to mimic the gut environment). Ensure the final DMSO concentration is ≤ 1%.
-
Acceptor Solution: Prepare PBS at pH 7.4.
-
-
Assay Procedure:
-
Coat the filter membrane of each well in the 96-well donor plate with 5 µL of the lipid solution.
-
Add 300 µL of acceptor solution (PBS, pH 7.4) to each well of the 96-well acceptor plate.
-
Carefully place the lipid-coated donor plate onto the acceptor plate.
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Incubate the assembled plate system for 4-5 hours at room temperature.[6][7]
-
Following incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.
-
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA]t / Cequilibrium)
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the filter area.
-
t is the incubation time in seconds.
-
[CA]t is the compound concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at theoretical equilibrium.
Expected Results
Table 2: Illustrative PAMPA Permeability Data
| Compound | Papp (x 10-6 cm/s) | Permeability Class |
|---|---|---|
| This compound | > 15.0 | High |
| Atorvastatin | ~ 8.0 - 12.0 | High |
| Testosterone (High Control) | > 15.0 | High |
| Atenolol (Low Control) | < 1.0 | Low |
Due to its increased lipophilicity, this compound is expected to show higher passive permeability than Atorvastatin.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay uses human colon adenocarcinoma cells that differentiate into a polarized monolayer resembling the intestinal epithelium, complete with active transporters and efflux pumps.[4][5][11] This allows for the assessment of both absorptive (apical-to-basolateral, A-B) and efflux (basolateral-to-apical, B-A) transport.[5]
Experimental Protocol
-
Cell Culture:
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
For A-B transport (absorption): Add the test compound (e.g., 10 µM this compound) to the apical (A) side and fresh buffer to the basolateral (B) side.[4]
-
For B-A transport (efflux): Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.[5]
-
At the end of the incubation, collect samples from both compartments and analyze compound concentrations via LC-MS/MS.
-
Data Analysis
Calculate the Papp for both A-B and B-A directions. The Efflux Ratio (ER) is then determined:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[5]
Expected Results
Studies have shown that Atorvastatin itself is a substrate for P-gp efflux, with a reported B-A permeability about 7-fold greater than its A-B permeability.[13]
Table 3: Illustrative Caco-2 Permeability and Efflux Data
| Compound | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) |
|---|---|---|---|
| This compound | ~6.0 | ~40.0 | ~6.7 |
| Atorvastatin | 4.9[13] | 35.6[13] | 7.3[13] |
| Propranolol (High Permeability) | > 10.0 | ~12.0 | ~1.2 |
| Atenolol (Low Permeability) | < 1.0 | < 1.0 | ~1.0 |
It is anticipated that this compound will also be a substrate for P-gp, showing a high efflux ratio similar to the parent compound.
Visualizations
Experimental Workflows
Caption: Comparative workflows for PAMPA and Caco-2 permeability assays.
Permeability Data Interpretation
Caption: Decision tree for interpreting permeability assay data.
Conclusion
The PAMPA and Caco-2 assays provide complementary information for characterizing the permeability of this compound. The PAMPA assay offers a rapid assessment of its high passive diffusion potential, driven by its lipophilicity. The Caco-2 assay provides a more biologically complex model, confirming high permeability while also revealing that, like its parent compound, this compound is likely a substrate for P-gp-mediated efflux. Together, these assays are essential tools for drug development professionals to predict the in vivo absorption characteristics of new chemical entities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Atorvastatin [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Atorvastatin transport in the Caco-2 cell model: contributions of P-glycoprotein and the proton-monocarboxylic acid co-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition Assay Using Atorvastatin Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] Inhibition of HMG-CoA reductase is a well-established therapeutic strategy for lowering plasma cholesterol levels. Statins, such as atorvastatin (B1662188), are a class of drugs that act as competitive inhibitors of HMG-CoA reductase.[2] Atorvastatin esters are synthetic derivatives of atorvastatin designed to potentially improve its pharmacological properties. This document provides a detailed protocol for an in vitro HMG-CoA reductase inhibition assay to evaluate the potency of atorvastatin esters. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic reaction.[3]
Data Presentation
The inhibitory activities of atorvastatin and its derivatives against HMG-CoA reductase are typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for atorvastatin and some of its esters and metabolites.
| Compound | IC50 (nM) | Notes |
| Atorvastatin | 3 - 20 | The active acid form.[4] |
| Atorvastatin Lactone | 5.2 µM | A more potent inhibitor in some assays.[3] |
| Atorvastatin Methyl Ester | 3.2 µM | Exhibited strong inhibitory activity.[3] |
| 2-hydroxyatorvastatin | Similar to Atorvastatin | An active metabolite of atorvastatin.[4] |
| 4-hydroxyatorvastatin | Considerably less active | A less active metabolite of atorvastatin.[4] |
Signaling Pathway
The following diagram illustrates the role of HMG-CoA reductase in the mevalonate pathway and its inhibition by statins like atorvastatin.
HMG-CoA reductase pathway and inhibition.
Experimental Workflow
The general workflow for the in vitro HMG-CoA reductase inhibition assay is depicted below.
Experimental workflow for the assay.
Experimental Protocols
This protocol is adapted from commercially available HMG-CoA reductase assay kits.[3][4]
Materials and Reagents
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Atorvastatin (as a positive control)
-
Atorvastatin ester derivatives (test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Reagent Preparation
-
Assay Buffer: Prepare a 1X working solution of the assay buffer.
-
HMG-CoA Reductase: Reconstitute the lyophilized enzyme in assay buffer to the recommended concentration. Keep on ice during use.
-
HMG-CoA Solution: Dissolve HMG-CoA in sterile water to the desired stock concentration.
-
NADPH Solution: Dissolve NADPH in sterile water to the desired stock concentration.
-
Inhibitor Solutions: Prepare stock solutions of atorvastatin and atorvastatin esters in DMSO. Further dilute to the desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
Assay Procedure
-
Plate Setup:
-
Blank Wells: Add assay buffer and all reaction components except the enzyme.
-
Control Wells (No Inhibitor): Add assay buffer, HMG-CoA reductase, HMG-CoA, and NADPH.
-
Test Wells (with Inhibitor): Add assay buffer, HMG-CoA reductase, the desired concentration of atorvastatin ester, HMG-CoA, and NADPH.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
To each well (except the blank), add the required volume of HMG-CoA reductase enzyme.
-
To the "Test Wells," add the various concentrations of the atorvastatin esters. To the "Control Wells," add the same volume of assay buffer or DMSO vehicle.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing HMG-CoA and NADPH in assay buffer.
-
Add the reaction mixture to all wells to start the enzymatic reaction.
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes (kinetic mode).
-
Data Analysis
-
Calculate the rate of NADPH consumption: Determine the rate of change in absorbance per minute (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Correct for background: Subtract the ΔOD/min of the blank wells from the ΔOD/min of the control and test wells.
-
Calculate Percent Inhibition: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Atorvastatin Methyl Ester for Calibration of Analytical Instruments
Introduction
Atorvastatin (B1662188) methyl ester is the methyl ester form of atorvastatin, a widely used statin medication. In the field of analytical chemistry, particularly in pharmaceutical analysis, atorvastatin methyl ester serves as a crucial reference standard. It is used for the calibration of analytical instruments to ensure the accuracy and reliability of quantitative analyses of atorvastatin and its related substances in bulk drug materials, pharmaceutical formulations, and biological matrices. This document provides detailed protocols for the use of this compound as a calibrant for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Product Information
-
Product Name: this compound
-
Chemical Name: methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[1]
-
CAS Number: 345891-62-5[1]
-
Molecular Formula: C₃₄H₃₇FN₂O₅[1]
-
Molecular Weight: 572.67 g/mol [1]
-
Purity: >95% (HPLC)[1]
-
Storage: -20°C[1]
Data Presentation
The following tables summarize typical quantitative data for the analysis of atorvastatin, which can be used as a reference for methods calibrated with this compound. It is recommended to perform in-house validation to establish performance characteristics for this compound specifically.
Table 1: HPLC-UV Method Performance Data for Atorvastatin
| Parameter | Typical Value | Reference |
| Linearity Range | 15.62 - 2000 ng/mL | [2] |
| Correlation Coefficient (r²) | ≥ 0.999 | [2][3] |
| Limit of Detection (LOD) | 3.45 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 10.45 ng/mL | [2] |
| Precision (%RSD) | < 2% | [3] |
| Accuracy (% Recovery) | 98 - 102% | [4] |
Table 2: LC-MS/MS Method Performance Data for Atorvastatin
| Parameter | Typical Value | Reference |
| Linearity Range | 0.20 - 151 ng/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL | [6] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy | 85 - 115% |
Table 3: UV-Visible Spectrophotometry Performance Data for Atorvastatin
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 20 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.475 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 1.488 µg/mL | [9] |
| Precision (%RSD) | < 2% | [7] |
| Accuracy (% Recovery) | 98 - 102% | [7] |
Experimental Protocols
Preparation of Stock and Standard Solutions
The following is a general workflow for the preparation of stock and calibration standards of this compound.
Caption: Workflow for preparing standard solutions.
Protocol:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent such as methanol (B129727) and make up the volume to the mark.[4]
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the intermediate stock solution to achieve the desired concentration range for the specific analytical method.
HPLC-UV Calibration Protocol
This protocol outlines the calibration of an HPLC-UV system for the quantification of atorvastatin, using this compound as the calibrant.
Caption: HPLC-UV calibration experimental workflow.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol and water (containing 0.05% glacial acetic acid) in a ratio of 70:30 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
UV Detection Wavelength: 248 nm.[2]
-
-
Calibration Procedure:
-
Prepare a series of at least five calibration standards of this compound in the desired concentration range.
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
LC-MS/MS Calibration Protocol
This protocol details the calibration of an LC-MS/MS instrument for the sensitive quantification of atorvastatin, using this compound as the calibrant.
Caption: LC-MS/MS calibration experimental workflow.
Methodology:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (for Atorvastatin): m/z 559.2 → 440.0.[5]
-
-
Calibration Procedure:
-
Prepare a series of at least six calibration standards of this compound.
-
Inject each calibration standard in triplicate.
-
Acquire data using the specified MRM transition.
-
Calculate the peak area for each standard.
-
Construct a calibration curve by plotting the peak area against concentration.
-
Perform a weighted linear regression to determine the calibration curve parameters.
-
UV-Visible Spectrophotometer Calibration Protocol
This protocol describes the calibration of a UV-Visible spectrophotometer for the determination of atorvastatin concentration using this compound as the standard.
Caption: UV-Vis spectrophotometer calibration workflow.
Methodology:
-
Instrument Parameters:
-
Spectrophotometer: Double beam UV-Visible spectrophotometer.
-
Wavelength Range: 200 - 400 nm for scanning.
-
Measurement Wavelength (λmax): Approximately 244 nm.[10]
-
Blank: Methanol.
-
-
Calibration Procedure:
-
Prepare a series of at least five calibration standards of this compound in methanol.[7]
-
Set the spectrophotometer to zero using the methanol blank.
-
Measure the absorbance of each calibration standard at the predetermined λmax.
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations.
-
Perform a linear regression analysis to confirm the linearity of the response.
-
Conclusion
This compound is a suitable and reliable reference standard for the calibration of analytical instruments such as HPLC, LC-MS/MS, and UV-Visible spectrophotometers. The protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to ensure the accuracy and precision of their analytical measurements for atorvastatin and its related compounds. Adherence to these protocols, along with proper instrument maintenance and method validation, is essential for generating high-quality analytical data.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. wjarr.com [wjarr.com]
- 3. scispace.com [scispace.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Development and validation of an eco-friendly HPLC-UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
Application of Atorvastatin Methyl Ester in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atorvastatin (B1662188) esters in metabolic research, with a focus on the methodologies and signaling pathways relevant to the study of Atorvastatin Methyl Ester. While detailed published studies specifically on this compound are limited, extensive research on a closely related compound, Atorvastatin Ethyl Ester (referred to as Ate in the cited literature), offers valuable insights and directly applicable experimental protocols. The following sections detail these protocols and the metabolic effects observed with Atorvastatin Ethyl Ester, which can serve as a strong foundation for investigating this compound.
Introduction
Atorvastatin, a widely prescribed statin, effectively lowers cholesterol by inhibiting HMG-CoA reductase.[1][2] Its derivatives, such as this compound, are valuable tools in metabolic research. This compound is a methyl esterified derivative of Atorvastatin.[3] The esterification of atorvastatin can modify its physicochemical properties, potentially influencing its absorption, distribution, metabolism, and efficacy. This document outlines key experimental protocols and data presentation formats for studying the metabolic effects of atorvastatin esters.
Quantitative Data Summary
The following tables summarize the in vivo effects of Atorvastatin Ethyl Ester (Ate) in a hyperlipidemia rat model.[4][5] These tables provide a template for presenting data from similar studies using this compound. The study compared a normal diet group (NFD), a high-fat diet group (HFD), a group treated with Atorvastatin (Ato), and groups treated with different doses of Atorvastatin Ethyl Ester (Ate).
Table 1: Effect of Atorvastatin Ethyl Ester (Ate) on Serum Lipid Profile
| Group | Total Cholesterol (TC) | Triglycerides (TG) | High-Density Lipoprotein (HDL) | Low-Density Lipoprotein (LDL) |
| NFD | Normal | Normal | Normal | Normal |
| HFD | Significantly Increased | Increased | Significantly Decreased | Significantly Increased |
| Ato (4.0 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Reduced |
| Ate (2.0 mg/kg) | Significantly Reduced | No Significant Change | Significantly Increased | Significantly Reduced |
| Ate (4.0 mg/kg) | Significantly Reduced | No Significant Change | Significantly Increased | Significantly Reduced |
| Ate (8.0 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Reduced |
| Data derived from a study on hyperlipidemia rats.[5] |
Table 2: Effect of Atorvastatin Ethyl Ester (Ate) on Liver Function Markers
| Group | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) |
| NFD | Normal | Normal |
| HFD | Significantly Increased | Significantly Increased |
| Ato (4.0 mg/kg) | Significantly Decreased | Significantly Decreased |
| Ate (2.0 mg/kg) | Significantly Decreased | Significantly Decreased |
| Ate (4.0 mg/kg) | Significantly Decreased | Significantly Decreased |
| Ate (8.0 mg/kg) | Significantly Decreased | Significantly Decreased |
| Data derived from a study on hyperlipidemia rats.[4][5] |
Experimental Protocols
The following are detailed protocols adapted from studies on atorvastatin and its ethyl ester, which can be applied to the investigation of this compound.
Hyperlipidemia Animal Model
A hyperlipidemia rat model can be established to study the in vivo metabolic effects of this compound.[4][5]
-
Animals: Male Sprague Dawley rats are a suitable model.[4][5]
-
Diet: A high-fat diet (HFD) is used to induce hyperlipidemia. The diet composition should be clearly defined.
-
Induction Period: Rats are typically fed the HFD for an extended period, such as seven months, to establish a stable hyperlipidemia model.[4][5]
-
Treatment:
-
This compound can be administered orally by gavage.
-
A vehicle control group (e.g., 0.5% carboxymethylcellulose sodium) should be included.
-
A positive control group treated with Atorvastatin can be used for comparison.
-
Different doses of this compound should be tested to evaluate dose-dependent effects.
-
-
Monitoring: Body weight should be monitored regularly throughout the study.[5]
Biochemical Analysis
Serum levels of key metabolic markers are measured to assess the effects of this compound.
-
Sample Collection: Blood samples are collected from the animals after the treatment period.
-
Parameters to Measure:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein (HDL)
-
Low-Density Lipoprotein (LDL)
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
-
Methodology: Commercially available enzymatic kits are typically used for these measurements.[4][5]
Histopathological Analysis
Histopathological examination of the liver can reveal changes in lipid accumulation and tissue morphology.
-
Tissue Preparation: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining: H&E staining is used to observe the general morphology of the liver tissue and identify any pathological changes.[4][5]
-
Oil Red O Staining: This staining method is used to visualize lipid droplets in the liver, providing a measure of lipid accumulation.[4][5]
Gene and Protein Expression Analysis
To investigate the molecular mechanisms of action, the expression of key genes and proteins involved in lipid metabolism can be analyzed.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Purpose: To measure the mRNA expression levels of target genes.
-
Target Genes: PPARα, HMGCR, HMGCS1, LPL, CD36, PPARγ.[1]
-
Procedure:
-
Total RNA is extracted from liver tissue using a suitable kit.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for the target genes and a reference gene (e.g., β-actin).
-
-
-
Western Blotting:
-
Purpose: To measure the protein expression levels of target proteins.
-
Target Proteins: PPARα, HMGCR, HMGCS1, LPL, CD36, PPARγ.[1]
-
Procedure:
-
Total protein is extracted from liver tissue.
-
Protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins.
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | CAS#:345891-62-5 | Chemsrc [chemsrc.com]
- 4. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Atorvastatin Methyl Ester Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Atorvastatin (B1662188) Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is Atorvastatin Methyl Ester and how does it relate to Atorvastatin?
This compound is an esterified form of Atorvastatin, where the carboxylic acid group is converted to a methyl ester. It is often used as an intermediate in the synthesis of Atorvastatin or may be present as an impurity in the final drug product.[1][2] In some research contexts, atorvastatin esters are synthesized and evaluated as potential prodrugs.[3][4]
Q2: What is the primary degradation pathway for this compound?
The primary and most anticipated degradation pathway for this compound is hydrolysis of the ester bond to form Atorvastatin, the active pharmaceutical ingredient (API). This reaction can be catalyzed by both acidic and basic conditions.[5] Once hydrolyzed, the resulting Atorvastatin is then susceptible to its own set of degradation pathways.
Q3: What are the main degradation pathways for Atorvastatin once it is formed from the methyl ester?
Atorvastatin is known to be sensitive to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][7][8][9]
-
Acidic Conditions: In acidic environments, Atorvastatin undergoes intramolecular cyclization to form Atorvastatin Lactone, a major degradation product.[10][11]
-
Oxidative Conditions: Atorvastatin is susceptible to oxidation, leading to the formation of various oxidative degradation products.[12]
-
Photolytic Conditions: Exposure to light can induce photodegradation.
-
Thermal Stress: Elevated temperatures can also lead to the formation of degradation products.
Q4: I am observing unexpected peaks in my analysis of this compound. What could they be?
Unexpected peaks in your chromatogram could be due to a variety of factors:
-
Hydrolysis to Atorvastatin: The most likely impurity is Atorvastatin itself, formed from the hydrolysis of the methyl ester.
-
Degradation Products of Atorvastatin: If your sample has been exposed to stressful conditions (e.g., acidic pH, light, heat), you may be observing degradation products of Atorvastatin, such as Atorvastatin Lactone.
-
Process-Related Impurities: Depending on the synthesis route of your this compound, other process-related impurities may be present.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid loss of this compound potency in solution. | Hydrolysis: The ester is likely hydrolyzing to Atorvastatin, especially in aqueous or protic solvents. The pH of the solution can significantly impact the rate of hydrolysis. | - Control pH: Maintain a neutral pH for your solutions. Avoid acidic or basic conditions unless they are part of your experimental design.- Solvent Choice: Use aprotic solvents (e.g., acetonitrile, THF) for stock solutions and minimize the use of aqueous solutions for long-term storage.- Temperature: Store solutions at refrigerated or frozen temperatures to slow down the hydrolysis rate. |
| Appearance of a new major peak corresponding to Atorvastatin. | Hydrolysis of the Methyl Ester: This is a strong indication that your compound is degrading to the parent drug. | - Confirm the identity of the new peak by comparing its retention time and mass spectrum with an Atorvastatin reference standard.- If confirmed, implement the recommendations for preventing hydrolysis mentioned above. |
| Multiple new peaks appearing over time. | Degradation of Atorvastatin: If the methyl ester has hydrolyzed, the resulting Atorvastatin may be degrading further due to exposure to light, heat, or oxidative conditions. | - Protect from Light: Store samples in amber vials or protect them from light to prevent photodegradation.- Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.- Analyze Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to minimize the impact of degradation. |
Atorvastatin Degradation Pathways and Products
The degradation of this compound is a two-step process, starting with hydrolysis to Atorvastatin, followed by the degradation of Atorvastatin itself.
Step 1: Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Step 2: Degradation of Atorvastatin
Once formed, Atorvastatin can degrade through several pathways depending on the stress conditions.
Caption: Major Degradation Pathways of Atorvastatin.
Summary of Atorvastatin Degradation Products
The following table summarizes the degradation products observed under different stress conditions for Atorvastatin. These are the products you can expect to see after the initial hydrolysis of this compound.
| Stress Condition | Major Degradation Products | Reference |
| Acidic Hydrolysis | Atorvastatin Lactone | [10][11] |
| Basic Hydrolysis | Degradation of Atorvastatin peak observed, but specific products not always detailed. | [6][7] |
| Oxidative Stress | Various oxidative products, including endoperoxides from the pyrrole (B145914) ring. | [12] |
| Thermal Stress | Impurity H and Impurity D (as per European Pharmacopoeia) and other unspecified impurities. | [13] |
| Photolytic Stress | Various photodegradation products. |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on Atorvastatin, which would be applicable for studying the degradation of Atorvastatin formed from the methyl ester.
| Stress Condition | Protocol |
| Acidic Hydrolysis | - Dissolve the sample in a suitable solvent (e.g., methanol).- Add an equal volume of 1 M HCl.- Incubate at room temperature for a specified period (e.g., 48 hours).- Neutralize the solution before analysis. |
| Basic Hydrolysis | - Dissolve the sample in a suitable solvent.- Add an equal volume of 1 M NaOH.- Incubate at room temperature for a specified period (e.g., 48 hours).- Neutralize the solution before analysis. |
| Oxidative Degradation | - Dissolve the sample in a suitable solvent.- Add an equal volume of 3% H₂O₂.- Incubate at room temperature for a specified period (e.g., 48 hours). |
| Thermal Degradation | - Place the solid sample or a solution in an oven at a high temperature (e.g., 100°C) for a specified period (e.g., 48 hours). |
| Photolytic Degradation | - Expose a solution of the sample to UV light (e.g., 254 nm) for a specified duration.[6] |
Note: The duration of exposure and the concentration of reagents may need to be optimized based on the stability of the compound and the desired level of degradation.
Analytical Method for Atorvastatin and its Degradation Products
A stability-indicating HPLC method is crucial for separating Atorvastatin from its degradation products.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Cogent Bidentate C18™, 4µm, 100Å) |
| Mobile Phase | A: 50% DI Water / 50% Methanol / 10mM Ammonium AcetateB: 90% Acetonitrile / 10% DI Water / 10mM Ammonium Acetate |
| Gradient | A linear gradient, for example: 0 min - 30% B, 10 min - 100% B, 12 min - 30% B |
| Flow Rate | 0.4 mL/min |
| Detection | UV at a specific wavelength (e.g., 245 nm) or Mass Spectrometry (ESI-POS) |
Note: This is an example method and may require optimization for your specific application and instrumentation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2002043667A2 - HYDROLYSIS OF [R(R*,R*)]-2-(4-FLUOROPHENYL)-β,δ -DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYLAMINO)CARBONYL]-1H-PYRROLE-1-HEPTANOIC ACID ESTERS WITH CALCIUM HYDROXIDE - Google Patents [patents.google.com]
- 6. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and identification of Atorvastatin degradation impurities by UFPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. rjpn.org [rjpn.org]
- 11. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. mjcce.org.mk [mjcce.org.mk]
Technical Support Center: Synthesis of Atorvastatin Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of Atorvastatin (B1662188) methyl ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for Atorvastatin methyl ester is low. What are the common causes and how can I improve it?
A1: Low overall yield in Atorvastatin synthesis can stem from several factors throughout the multi-step process. The most common synthetic route is the Paal-Knorr pyrrole (B145914) synthesis, which is a convergent approach.[1][2][3] Key areas to investigate for yield loss include:
-
Sub-optimal Paal-Knorr Reaction: The condensation of the 1,4-diketone intermediate with the chiral amine side chain is a critical, and often slow, step.[1] Ensure you are using an appropriate catalyst, such as pivalic acid, and that the reaction conditions (temperature, solvent) are optimized.[1]
-
Impurity Formation: The presence of impurities can significantly reduce the yield of the desired product.[4] Common impurities include the des-fluoro impurity and various side-reaction products.[5] Purification steps may lead to product loss, so minimizing impurity formation is crucial.
-
Inefficient Intermediate Synthesis: The yield of the key intermediates, such as the 1,4-diketone and the chiral amine side-chain, directly impacts the final yield. Each synthetic step leading to these intermediates should be individually optimized.
-
Incomplete Reactions: Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure reactions go to completion.[6]
-
Degradation of Product: Atorvastatin and its intermediates can be sensitive to acidic or oxidative conditions, which can lead to degradation and lower yields.[7]
Q2: I am observing a significant amount of a methyl ester impurity in my final product. What is the cause and how can I prevent it?
A2: The formation of a methyl ester impurity is a known issue, particularly when methanol (B129727) is used as a solvent during the synthesis or work-up steps.[4][7] This impurity can be challenging to remove and reduces the overall yield of the desired Atorvastatin product.[4]
Cause: The presence of methanol, especially in combination with acidic or basic conditions, can lead to the esterification of the carboxylic acid group of Atorvastatin or its intermediates, forming the corresponding methyl ester.
Prevention and Troubleshooting:
-
Solvent Choice: If possible, consider using alternative solvents to methanol in steps where the carboxylic acid is present and unprotected. Isopropyl alcohol has been suggested as a potential substitute.[1]
-
Methanol Removal: Before acidification steps, it is critical to remove residual methanol from the reaction mixture. This can be achieved through distillation, either under vacuum at approximately 70°C or at atmospheric pressure around 99°C.[4] Reducing the methanol content to less than 3% w/v has been shown to significantly decrease the formation of the methyl ester impurity to less than 0.1%.[4]
-
Optimized Work-up: A carefully designed work-up procedure can minimize the contact time of the product with methanol under conditions that favor esterification.
Q3: The Stetter reaction for the synthesis of the 1,4-diketone intermediate is giving me a low yield. How can I optimize this step?
A3: The Stetter reaction is a key step in some synthetic routes to Atorvastatin for the formation of the 1,4-diketone intermediate.[5] Optimizing this reaction is crucial for a high overall yield.
Troubleshooting and Optimization:
-
Catalyst System: The choice and amount of catalyst are critical. A common catalyst system involves a thiazolium salt (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide) in combination with a base like triethylamine.[5] The purity of the catalyst is also important for optimal performance.[8]
-
Solvent: The reaction solvent plays a significant role. Aprotic solvents are generally preferred. Tetrahydrofuran (THF) has been shown to be an effective solvent for this reaction.[5]
-
Temperature and Reaction Time: These parameters are interdependent and need to be optimized. A study found that a reaction temperature of 65°C for 16 hours provided a high yield and purity of the diketone intermediate.[5]
-
Starting Material Quality: The purity of the starting materials, p-fluorobenzaldehyde and the corresponding chalcone (B49325) derivative, is essential for a clean reaction and high yield.
Data Presentation
Table 1: Optimization of the Stetter Reaction for a Key Atorvastatin Intermediate
| Parameter | Condition 1 | Condition 2 (Optimized) | Yield (%) | Purity (%) | Reference |
| Solvent | Various protic/aprotic | Tetrahydrofuran (THF) | >88 | >99.5 | [5] |
| Catalyst | Thiazolium bromide & Triethylamine | 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide & Triethylamine | >88 | >99.5 | [5] |
| Temperature | Varied | 65 °C | >88 | >99.5 | [5] |
| Time | Varied | 16 hours | >88 | >99.5 | [5] |
Table 2: Impact of Catalyst and Anhydrous Ethanol Dosage on Intermediate Yield
| Experiment | Catalyst (trimethyl acetate) Dosage (g) | Yield (%) | Reference |
| 1 | 1.8 | 63.11 | [6][9] |
| 2 | 3.6 | 54.28 | [9] |
| 3 | 4.8 | 50.16 | [9] |
| 4 | 5.6 | 42.39 | [9] |
| Experiment | Anhydrous Ethanol for Recrystallization (g) | Yield (%) | Reference |
| 1 | 60 | 7.29 | [9] |
| 2 | 45 | 31.28 | [9] |
| 3 | 30 | 62.55 | [9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of a Key Atorvastatin Intermediate via Stetter Reaction
This protocol is based on the optimized conditions reported to achieve a high yield and purity of the 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide intermediate.[5]
Materials:
-
p-fluorobenzaldehyde
-
(Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide
-
3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst)
-
Triethylamine (catalyst)
-
Tetrahydrofuran (THF, solvent)
Procedure:
-
In a suitable reaction vessel, dissolve (Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide in tetrahydrofuran. The recommended solvent dosage is 2.7 times the mass of the starting material.
-
Add p-fluorobenzaldehyde to the reaction mixture.
-
Add the catalysts, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine, to the mixture.
-
Heat the reaction mixture to 65°C and maintain this temperature for 16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification steps to isolate the desired 1,4-diketone intermediate.
Protocol 2: Reduction of Methyl Ester Impurity in Atorvastatin Lactone Synthesis
This protocol describes the key step of methanol removal to increase the yield and purity of Atorvastatin lactone by preventing the formation of the methyl ester impurity.[4]
Context: This procedure is typically performed after the saponification of the diol ester to form the sodium salt and before the reacidification to the free diol acid.
Procedure:
-
Following the saponification step where a diol ester in methanol is treated with sodium hydroxide, the reaction mixture will contain the sodium salt of Atorvastatin, water, and residual methanol.
-
To remove the methanol, subject the aqueous layer to distillation.
-
Atmospheric Distillation: Heat the mixture to a temperature of 87-90°C to distill off the methanol.[4]
-
Vacuum Distillation: Alternatively, apply a vacuum and distill at a lower temperature of approximately 70°C.[4]
-
Continue the distillation until the residual methanol content is below 3% w/v.
-
After methanol removal, proceed with the subsequent steps of reacidification to the diol acid and lactonization. This significant reduction in the methyl ester impurity may allow for the elimination of a final recrystallization step, thereby increasing the overall yield by approximately 3-5%.[4]
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 5. Synthesis Process Optimization of the Atorvastatin Key Intermediate-Academax [zbzx.academax.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting HPLC peak tailing for Atorvastatin methyl ester
Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Atorvastatin methyl ester. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, a basic compound, in reverse-phase HPLC is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions create a secondary, stronger retention mechanism, leading to a delayed elution of a portion of the analyte molecules and resulting in a tailing peak.
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is not sufficiently low to suppress the ionization of the silanol groups, their negative charge will strongly interact with the protonated basic analyte.
-
Column Contamination: Accumulation of strongly retained sample components or contaminants on the column can create active sites that lead to peak tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, particularly when using aggressive mobile phases or operating at high temperatures. This can expose more active silanol groups and lead to poor peak shape.
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column, causing peak distortion, including tailing.
-
Inadequate Buffer Concentration: A buffer with insufficient capacity may not be able to maintain a consistent pH at the column inlet, especially when the sample is dissolved in a solvent with a different pH. This can lead to peak shape issues.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for achieving symmetrical peaks for basic compounds like this compound. Operating at a lower pH (typically between 2.5 and 4.0) is generally recommended to suppress the ionization of residual silanol groups on the silica-based stationary phase. By keeping the silanol groups in their neutral form, the undesirable secondary ionic interactions with the protonated basic analyte are minimized, leading to a more symmetrical peak shape.[2] Conversely, at a higher pH, the silanol groups become deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged analyte, which is a primary cause of peak tailing.[2]
Q3: What is the role of the organic modifier in the mobile phase in controlling peak tailing?
The choice and proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase primarily affect the retention time of the analyte. However, it can also have a secondary impact on peak shape. Acetonitrile and methanol (B129727) have different solvent strengths and viscosities, which can influence mass transfer and peak efficiency. While the primary strategy for addressing peak tailing due to secondary interactions is pH control, optimizing the organic modifier can sometimes lead to sharper peaks. In some cases, methanol may provide better peak shape than acetonitrile due to its different interaction with the stationary phase.
Q4: Can column temperature be used to mitigate peak tailing?
Yes, increasing the column temperature can sometimes improve peak shape. Higher temperatures reduce the viscosity of the mobile phase, which can improve mass transfer kinetics and lead to sharper, more symmetrical peaks. Additionally, elevated temperatures can sometimes reduce the strength of secondary interactions that cause tailing. However, it is crucial to operate within the temperature limits specified by the column manufacturer to avoid damaging the stationary phase.
Q5: How do I know if my column is contaminated or degraded?
Signs of a contaminated or degraded column include:
-
Gradual increase in peak tailing for standard compounds.
-
Loss of resolution between peaks.
-
Increased backpressure.
-
Split peaks.
-
Irreproducible retention times.
If you suspect column contamination, a systematic cleaning and regeneration procedure should be performed. If performance does not improve after thorough cleaning, the column may be degraded and require replacement.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing with this compound, a systematic approach is crucial for efficient problem-solving. The following workflow outlines a logical sequence of steps to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Data Presentation: Impact of Mobile Phase Parameters on Peak Tailing
The following table summarizes the expected qualitative and quantitative effects of adjusting key mobile phase parameters on the peak tailing factor for a basic compound like this compound on a C18 column.
| Parameter | Adjustment | Expected Effect on Tailing Factor (TF) | Rationale |
| Mobile Phase pH | Decrease pH from 6.0 to 3.0 | Significant Decrease (e.g., from >2.0 to <1.5) | Suppresses ionization of residual silanol groups, minimizing secondary interactions. |
| Buffer Concentration | Increase from 10 mM to 50 mM | Moderate Decrease | Improves buffering capacity at the column head, maintaining a consistent low pH environment. |
| Organic Modifier | Switch from Acetonitrile to Methanol | Variable | May improve peak shape due to different solvent-stationary phase interactions. |
| Column Temperature | Increase from 25°C to 40°C | Minor to Moderate Decrease | Reduces mobile phase viscosity, improving mass transfer and potentially weakening secondary interactions. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.
Methodology:
-
Prepare Buffer Stock Solution: Prepare a 100 mM stock solution of a suitable buffer, such as potassium phosphate (B84403) or ammonium (B1175870) acetate.
-
Prepare Aqueous Mobile Phase Portions: Aliquot the aqueous component of your mobile phase into several containers.
-
Adjust pH: Using a calibrated pH meter, adjust the pH of each aqueous portion to a series of values (e.g., 4.5, 4.0, 3.5, 3.0, and 2.5) using a dilute acid (e.g., phosphoric acid or formic acid).
-
Prepare Mobile Phases: Mix each pH-adjusted aqueous portion with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
System Equilibration: Starting with the highest pH mobile phase, flush the HPLC system and column until a stable baseline is achieved (typically 15-20 column volumes).
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Sequential Analysis: Sequentially switch to the next lower pH mobile phase, ensuring the system is fully equilibrated before each injection.
-
Data Analysis: Measure and compare the peak tailing factor for each pH value to identify the optimum.
Caption: Workflow for optimizing mobile phase pH.
Protocol 2: HPLC Column Cleaning and Regeneration (for C18 columns)
Objective: To remove contaminants from a C18 column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.
-
Remove Buffer: Flush the column in the forward direction with 10-20 column volumes of HPLC-grade water mixed with your organic modifier (at the same ratio as your mobile phase, but without the buffer salts).
-
Flush with 100% Organic Solvent: Wash the column with 20-30 column volumes of 100% acetonitrile or methanol.[3]
-
Stronger Solvent Wash (if necessary): For strongly retained non-polar contaminants, flush with 20-30 column volumes of isopropanol (B130326). For very stubborn contaminants, a sequence of methanol, tetrahydrofuran (B95107) (THF), and then isopropanol can be used. Always ensure miscibility between solvents.
-
Re-equilibration: Flush the column with the mobile phase (including buffer) until the baseline and pressure are stable.
-
Performance Check: Inject a standard solution to evaluate if the peak shape has improved.
References
Atorvastatin Methyl Ester Synthesis: A Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding impurities encountered during the synthesis of Atorvastatin (B1662188) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of Atorvastatin and its methyl ester?
A1: During the synthesis of Atorvastatin and its methyl ester, several process-related and degradation impurities can form. The most commonly reported impurities include Atorvastatin lactone, desfluoro-atorvastatin, diastereomers of Atorvastatin, and various amide impurities.[1][2] Other significant impurities can arise from the specific synthetic route employed, such as byproducts from the Paal-Knorr reaction.[1]
Q2: How is Atorvastatin lactone formed, and how can it be minimized?
A2: Atorvastatin lactone is a common degradation product that primarily forms under acidic conditions through the intramolecular esterification of the 3,5-dihydroxyheptanoic acid side chain of Atorvastatin.[3] Its formation can be accelerated by elevated temperatures in the presence of acid.[1][2] To minimize the formation of Atorvastatin lactone, it is crucial to carefully control the pH and temperature during the deprotection steps of the synthesis and subsequent work-up procedures. Avoiding prolonged exposure to acidic environments is key.
Q3: What leads to the formation of the Atorvastatin methyl ester impurity?
A3: The this compound impurity is typically formed when methanol (B129727) is used as a solvent or co-solvent during the synthesis, particularly in acidic conditions.[2] The carboxylic acid moiety of Atorvastatin can undergo esterification with methanol. To prevent this, it is advisable to use alternative solvents or ensure the complete removal of methanol before any steps that are sensitive to ester formation.
Q4: Are there specific impurities associated with the Paal-Knorr synthesis route?
A4: Yes, the Paal-Knorr condensation, a key step in many Atorvastatin synthesis routes, can lead to the formation of specific byproducts.[1] These can include amide impurities arising from side reactions of the amine intermediate with the pivalic acid catalyst, amine dimerization, or reaction of the amine with diamino-atorvastatin, especially during extended reflux periods.[1] The choice of reaction solvent and temperature significantly influences the formation of these impurities.[1]
Troubleshooting Guide for Impurity Control
Issue: High levels of unknown impurities are detected in the final product.
Possible Cause & Troubleshooting Steps:
-
Contaminated Starting Materials: Impurities in the initial reactants can carry through the synthesis or catalyze side reactions.
-
Action: Verify the purity of all starting materials and intermediates using appropriate analytical techniques (e.g., HPLC, NMR) before use. Source high-purity reagents from reputable suppliers.[4]
-
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or pH can promote the formation of byproducts.
-
Action: Carefully review and optimize critical process parameters. For the Paal-Knorr reaction, for instance, the addition of a tertiary amine can enhance the reaction rate and yield, potentially reducing the formation of certain impurities.[1]
-
-
Inefficient Purification: The purification method may not be adequate to remove all impurities.
-
Action: Re-evaluate the crystallization or chromatographic purification steps. Consider using a different solvent system for recrystallization or optimizing the stationary and mobile phases for column chromatography.
-
Issue: Atorvastatin lactone levels exceed the acceptable limits.
Possible Cause & Troubleshooting Steps:
-
Excessive Acidity: The pH during deprotection or work-up is too low.
-
Action: Monitor and control the pH carefully, especially during steps involving acid. Neutralize the reaction mixture promptly after the desired transformation is complete.
-
-
Prolonged Reaction/Work-up Time at Low pH: Extended exposure to acidic conditions increases lactone formation.
-
Action: Minimize the duration of acidic steps. Optimize the reaction to proceed to completion in a shorter time.
-
-
High Temperatures in Acidic Conditions: Heat accelerates the lactonization process.
-
Action: Conduct acidic steps at the lowest effective temperature.
-
Issue: Significant presence of this compound impurity.
Possible Cause & Troubleshooting Steps:
-
Residual Methanol: Incomplete removal of methanol from previous steps.
-
Action: Ensure the complete removal of methanol by distillation or other appropriate methods before proceeding with subsequent reactions, especially those involving the carboxylic acid group.
-
-
Use of Methanol as a Solvent: Methanol is used in a step where esterification is possible.
-
Action: If feasible, substitute methanol with a non-reactive solvent. If methanol is essential, minimize the reaction time and temperature to reduce the extent of esterification.
-
Quantitative Data Summary
The acceptable limits for various impurities in Atorvastatin are defined by pharmacopeias such as the United States Pharmacopeia (USP). These limits are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API).
| Impurity Name | USP Acceptance Criteria (Not More Than) |
| Atorvastatin related compound D | 0.5% |
| Atorvastatin epoxy THF analog | 1.0% |
| Atorvastatin epoxy pyrrolooxazin 7-hydroxy analog | 1.0% (proposed revision) |
Table 1: Selected USP Acceptance Criteria for Atorvastatin Impurities.[5][6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is a representative stability-indicating HPLC protocol for the analysis of Atorvastatin and its impurities.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
Mobile Phase A: Buffer (e.g., 0.05 M ammonium (B1175870) citrate, pH 4.0)
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 247 nm[7]
-
Column Temperature: 35°C[8]
-
Injection Volume: 20 µL[8]
2. Preparation of Solutions:
-
Diluent: A mixture of methanol, water, and hydrochloric acid (75:25:2) can be used.[8]
-
Standard Solution: Prepare a solution of USP Atorvastatin Calcium Reference Standard at a concentration of approximately 0.4 mg/mL in the diluent.[8]
-
Sample Solution: Prepare a solution of the this compound synthesis product at a concentration of approximately 0.4 mg/mL in the diluent.
-
System Suitability Solution: Prepare a solution containing USP Atorvastatin Calcium RS and known impurity reference standards (e.g., Atorvastatin Related Compound H) to verify the resolution and performance of the chromatographic system.[6]
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to achieve a stable baseline.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify the performance of the system (e.g., resolution between critical peaks, tailing factor).
-
Inject the standard solution in replicate to check for reproducibility (relative standard deviation).
-
Inject the sample solution to determine the impurity profile.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.
Visualizations
Caption: Atorvastatin synthesis pathway and key impurity formation points.
Caption: A logical workflow for troubleshooting impurities in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
Preventing the formation of Atorvastatin methyl ester during synthesis
Welcome to the technical support center for Atorvastatin (B1662188) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the formation of the Atorvastatin methyl ester impurity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound impurity and when is it formed?
A1: The this compound is a common process-related impurity in the synthesis of Atorvastatin.[1][2][3][4] It is typically formed when methanol (B129727) is used as a solvent, particularly during the acidic deprotection of the diol-protected atorvastatin intermediate (acetonide ester).[4][5] The subsequent saponification and re-acidification steps can lead to the esterification of the carboxylic acid group of Atorvastatin if residual methanol is present.
Q2: What is the primary cause of this compound formation?
A2: The primary cause is the presence of methanol during the acid-catalyzed workup of the reaction mixture to isolate the Atorvastatin free acid. The reaction mechanism is a classic Fischer esterification, where the carboxylic acid group of Atorvastatin is esterified by methanol under acidic conditions.
Q3: How can I prevent the formation of the this compound impurity?
A3: The most effective method is to remove residual methanol from the reaction mixture before the acidification step that forms the free diol acid.[5] This is typically achieved through distillation (either atmospheric or under vacuum) to reduce the methanol content to below 3% w/v.[5] By minimizing the amount of methanol present, the equilibrium of the esterification reaction is shifted away from the formation of the methyl ester impurity.
Q4: What level of methyl ester impurity is considered acceptable?
A4: According to regulatory guidelines, such as those from the ICH, specific limits are placed on impurities in active pharmaceutical ingredients.[6] For known impurities like the this compound, the level should be controlled and minimized. By implementing methanol removal steps, it is possible to reduce the level of this impurity to less than 0.1%.[5]
Q5: Are there alternative solvents to methanol that can be used in this step?
A5: While methanol is commonly used for the deprotection of the acetonide group, its use should be carefully controlled. The key is the removal of methanol before acidification. For other steps in the synthesis, such as the Paal-Knorr reaction or recrystallization, other solvents like cyclohexane, tetrahydrofuran (B95107) (THF), and ethanol (B145695) are often employed.[6][7][8] If methanol is used, a solvent swap to a non-alcoholic solvent like toluene (B28343) before acidification is a viable strategy.[5]
Q6: I am having issues with the Paal-Knorr synthesis step of Atorvastatin. What are some common troubleshooting tips?
A6: The Paal-Knorr synthesis is a crucial step in forming the pyrrole (B145914) core of Atorvastatin.[9][10][11] Common issues and troubleshooting strategies include:
-
Low Yield: This can be due to insufficiently reactive starting materials (e.g., sterically hindered amines or dicarbonyls), inappropriate reaction conditions (e.g., harsh acids leading to degradation), or a suboptimal catalyst choice.[12]
-
Byproduct Formation: Furan byproducts can form under strongly acidic conditions (pH < 3).[12] Careful control of pH is crucial.
-
Incomplete Reaction: Ensure adequate reaction time and temperature. For less reactive substrates, more forcing conditions may be necessary.[12]
Troubleshooting Guides
Guide 1: Minimizing this compound Formation
This guide focuses on the critical step of diol deprotection and subsequent workup.
Symptoms:
-
HPLC analysis shows a significant peak corresponding to the this compound impurity (typically >0.5%).
-
Difficulty in purifying the final product to meet regulatory impurity profiles.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action |
| Residual Methanol During Acidification | Implement a distillation step after saponification and before acidification to remove methanol. Aim for a residual methanol content of <3% w/v.[5] |
| Inefficient Distillation | Monitor the distillation process carefully. For atmospheric distillation, a batch temperature of around 99°C can be targeted.[5] For vacuum distillation, a lower temperature (e.g., 70°C) can be used.[5] |
| Cross-Contamination | Ensure that all glassware and equipment are free from methanol contamination from previous steps. |
Experimental Protocols
This protocol is adapted from established industrial processes.[5]
-
Deprotection: Dissolve the acetonide ester of Atorvastatin in warm methanol. Add aqueous hydrochloric acid and stir at approximately 30°C to produce the diol ester.
-
Saponification: Add methyl tert-butyl ether and aqueous sodium hydroxide (B78521) to the reaction mixture and stir at 30°C to form the sodium salt of Atorvastatin.
-
Washing: Add water and wash the aqueous layer with methyl tert-butyl ether to remove organic impurities.
-
Methanol Removal (Crucial Step): Distill the aqueous layer under atmospheric pressure until the batch temperature reaches approximately 99°C, or under vacuum at a lower temperature, to ensure the residual methanol content is below 3% w/v.[5]
-
Acidification and Lactonization: Cool the mixture, acidify with a suitable acid, and extract into toluene. Heat the toluene mixture at reflux to effect lactonization and remove water azeotropically.
-
Isolation: Cool the mixture, filter the precipitated Atorvastatin lactone, wash with toluene, and dry.
Data Presentation
| Parameter | Standard Protocol | Optimized Protocol with Methanol Removal |
| Methanol Content Before Acidification | ~10-15% w/v | <2.6% w/v[5] |
| Crude Methyl Ester Impurity Level | 1.3%[5] | 0.16%[5] |
| Pure Methyl Ester Impurity Level | 0.6%[5] | 0.1%[5] |
Visualizations
Caption: Workflow for minimizing this compound formation.
Caption: Formation of this compound impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atorvastatin Impurities | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. atlantis-press.com [atlantis-press.com]
- 8. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Paal-Knorr Synthesis for Atorvastatin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Paal-Knorr synthesis of Atorvastatin (B1662188) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole (B145914) synthesis?
The Paal-Knorr synthesis is a robust method for synthesizing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[1] The accepted mechanism involves several key steps:
-
Initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[1][2]
-
An intramolecular cyclization occurs as the nitrogen of the hemiaminal attacks the second carbonyl group. This forms a 2,5-dihydroxytetrahydropyrrole derivative and is often the rate-determining step.[1][3]
-
Subsequent dehydration (loss of two water molecules) of this cyclic intermediate leads to the formation of the stable, aromatic pyrrole ring.[1]
Q2: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?
Low yields in the Paal-Knorr synthesis of Atorvastatin derivatives can arise from several factors:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the primary amine can impede the reaction.[1]
-
Suboptimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires harsh conditions like prolonged heating in strong acid, which can lead to the degradation of complex molecules like Atorvastatin precursors.[4][5] The key cyclization step in the Atorvastatin synthesis is a known rate-limiting step.[6][7]
-
Inappropriate Catalyst: While acid catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts over the desired pyrrole.[1][8]
-
Presence of Water: The final dehydration steps are crucial for forming the aromatic pyrrole ring. In some setups, the water generated during the reaction can slow down the process if not effectively removed.[1][6]
Q3: I am observing a significant byproduct in my reaction. What is it likely to be and how can I minimize it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before the amine can react. This side reaction is especially favored under strongly acidic conditions (pH < 3) or when using amine hydrochloride salts.[1][8]
To minimize furan formation:
-
Use milder acid catalysts such as acetic acid, or Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃.[3]
-
Conduct the reaction under neutral or near-neutral conditions if possible.[8]
-
For Atorvastatin synthesis specifically, a catalyst system comprising a tertiary amine (like n-ethylmorpholine or triethylamine) and an organic acid (like pivalic acid) has been shown to significantly enhance the reaction rate and yield, likely by facilitating the rate-determining cyclization step without creating overly acidic conditions.[6][7]
Q4: How can I improve the reaction rate for the synthesis of the Atorvastatin pyrrole core?
The pyrrole formation is a key rate-limiting step in several industrial syntheses of Atorvastatin.[7] To improve the reaction rate:
-
Catalyst Optimization: The use of a tertiary amine salt of an organic acid (e.g., pyridinium (B92312) pivalate, n-ethylmorpholine pivalate, or triethylammonium (B8662869) pivalate) has been patented to dramatically shorten reaction times and improve yields.[6][9]
-
Azeotropic Water Removal: The reaction is often performed in a solvent like toluene (B28343) or a toluene/heptane mixture that allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation.[10]
-
Microwave-Assisted Synthesis: For smaller scale reactions, microwave irradiation can significantly reduce reaction times from hours to minutes by providing rapid and efficient heating.[11]
Q5: What are the recommended purification strategies for Atorvastatin derivatives synthesized via the Paal-Knorr reaction?
Purification typically involves a multi-step approach:
-
Initial Workup: After the reaction, the mixture is cooled, and the acid catalyst is neutralized, often with an aqueous base like sodium bicarbonate.[11] An extraction with an organic solvent (e.g., ethyl acetate, toluene) is performed to separate the product from water-soluble impurities.[1][12]
-
Crystallization/Precipitation: The crude product is often precipitated or recrystallized from a suitable solvent system. For an advanced Atorvastatin precursor, cooling the reaction mixture followed by adding cold hydrochloric acid can precipitate the product.[1] In kilogram-scale preparations, the product has been isolated by crystallization from an ethanol/water mixture or by precipitation upon cooling after ketal deprotection.[12]
-
Chromatography: If significant impurities or byproducts remain, silica (B1680970) gel column chromatography may be necessary, although this is less ideal for large-scale industrial processes.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive amine (e.g., electron-deficient). 2. Steric hindrance in starting materials. 3. Inactive or inappropriate catalyst. 4. Reaction temperature too low. | 1. Use a more nucleophilic amine if possible. 2. Increase reaction temperature and/or time.[1] 3. Switch to a more effective catalyst system (e.g., pivalic acid/n-ethylmorpholine for Atorvastatin).[6] 4. Consider microwave-assisted synthesis to overcome activation barriers.[11] |
| Significant Furan Byproduct | 1. Reaction conditions are too acidic (pH < 3). 2. Use of amine hydrochloride salts. | 1. Use a weaker acid catalyst (e.g., acetic acid) or a Lewis acid.[1][3] 2. Employ a tertiary amine/organic acid catalyst system.[6] 3. Use the free base of the amine instead of its salt. |
| Product Degradation (Charring/Tar Formation) | 1. Harsh reaction conditions (strong acid, high temperature). 2. Substrate contains acid-sensitive functional groups. | 1. Employ milder reaction conditions (lower temperature, milder catalyst).[1][11] 2. Protect sensitive functional groups prior to the Paal-Knorr reaction.[13] 3. Reduce reaction time; microwave synthesis can be highly effective here.[11] |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient catalyst loading. 2. Water buildup inhibiting the final dehydration step. 3. Reversibility of intermediate steps. | 1. Modestly increase catalyst loading (e.g., from 5 mol% to 10 mol%).[11] 2. If using conventional heating, use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).[10] 3. Ensure sufficient heating and reaction time to drive the reaction to completion. |
Quantitative Data Presentation
Table 1: Comparison of Catalysts and Conditions for Atorvastatin Intermediate Synthesis Reaction of Atorvastatin diketone with the primary amine side-chain precursor.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield | Reference |
| Pivalic Acid | Toluene / Heptane (7:3) | Reflux | 40 hours | 94.4% | US 5,280,126[6] |
| Pivalic Acid / n-Ethylmorpholine | Toluene | Reflux | 10 hours | >95% | [6] |
| Pivalic Acid / Triethylamine | Toluene | Reflux | 10 hours | >95% | [6] |
| Pyridinium Pivalate | Toluene | Reflux | 10 hours | >95% | [6] |
| Zinc Acetate | THF / MTBE | Reflux | >24 hours | Not specified | [7] |
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Synthesis of an Atorvastatin Acetonide Intermediate
This protocol is adapted from patented procedures demonstrating an optimized catalyst system.[6]
Materials:
-
Atorvastatin Diketone (4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide)
-
Primary Amine Side-Chain ((4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester)
-
Toluene (solvent)
-
Pivalic Acid (catalyst)
-
n-Ethylmorpholine (co-catalyst)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The reaction should be run under an inert nitrogen atmosphere.
-
Charging Reactants: To the flask, add the primary amine side-chain (1.0 eq). Dissolve it in toluene (approx. 2.5 mL per gram of amine).
-
Addition: Add the Atorvastatin diketone (1.05-1.10 eq) to the solution.
-
Heating: Warm the mixture to approximately 50°C with stirring.
-
Catalyst Addition: Add pivalic acid (0.7 eq) followed by n-ethylmorpholine (0.7 eq).
-
Reaction: Heat the resulting suspension to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until the reaction is complete as monitored by TLC or HPLC (typically 8-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (toluene) under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent like isopropanol.
-
Mandatory Visualization
Caption: Experimental workflow for the optimized Paal-Knorr synthesis.
Caption: A troubleshooting decision tree for low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 7. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Atorvastatin Methyl Ester Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of atorvastatin (B1662188) methyl ester under various stress conditions. The information is designed to assist researchers in designing and troubleshooting experiments, interpreting stability data, and ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of atorvastatin methyl ester?
This compound, similar to its parent compound atorvastatin, is susceptible to degradation under several conditions. The primary factors affecting its stability are pH, oxidative stress, light exposure, and temperature. The ester functional group also introduces susceptibility to hydrolysis.
Q2: What are the expected degradation pathways for this compound?
The main degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The methyl ester group can hydrolyze under acidic or basic conditions to form atorvastatin acid.
-
Lactonization: The dihydroxyheptanoic acid side chain can undergo intramolecular cyclization to form atorvastatin lactone, particularly under acidic conditions.[1]
-
Oxidation: The pyrrole (B145914) ring is susceptible to oxidation, leading to various oxidative degradation products.[2]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photolytic degradation products.[3]
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is crucial to control the storage and experimental conditions:
-
pH Control: Maintain solutions at a neutral pH to minimize acid- and base-catalyzed hydrolysis.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[3]
-
Inert Atmosphere: For long-term storage or when working with sensitive assays, purging solutions with an inert gas like nitrogen or argon can help prevent oxidation.
-
Temperature Control: Store stock solutions and samples at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, temperatures of -20°C are recommended.[4]
-
Solvent Purity: Use high-purity, peroxide-free solvents to avoid oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of potency in solution | Hydrolysis of the methyl ester: The solution may be too acidic or basic. | 1. Check the pH of your solution. 2. Buffer the solution to a neutral pH if the experimental design allows. 3. Prepare fresh solutions before use. |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation: The compound may be degrading under the experimental or storage conditions. Solvent impurities: The solvent may contain impurities that are being detected. | 1. Perform a forced degradation study to identify potential degradation products. 2. Analyze a solvent blank to check for impurities. 3. Ensure proper storage conditions (protection from light, controlled temperature). |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in pH, temperature, or light exposure can affect stability. Inconsistent sample handling: Differences in the time samples are left at room temperature can lead to variability. | 1. Standardize all experimental parameters, including pH, temperature, and light exposure. 2. Minimize the time samples are exposed to harsh conditions. 3. Use a consistent and well-documented sample handling procedure. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on their specific needs and analytical instrumentation.
Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH adjusted) is commonly used.[5] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 247 nm[6] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Forced Degradation (Stress Testing) Protocols
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture).
-
Acid Hydrolysis:
-
Treat the solution with 0.1 M HCl.
-
Incubate at 60°C for 2 hours.[7]
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the solution with 0.1 M NaOH.
-
Incubate at 60°C for 30 minutes.[7]
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the solution with 3% H₂O₂.
-
Keep at room temperature for 45 minutes.[7]
-
-
Thermal Degradation:
-
Store the solid compound or a solution at 105°C for 50 hours.[7]
-
-
Photolytic Degradation:
-
Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.[8] A control sample should be kept in the dark.
-
Quantitative Data Summary
The following tables summarize the expected degradation behavior of atorvastatin under various stress conditions. Data for this compound is limited; therefore, data from atorvastatin calcium studies is included for reference and comparative purposes.
Table 1: Hydrolytic Degradation of Atorvastatin
| Condition | Time | Temperature | Degradation (%) | Major Degradation Products | Reference |
| 0.1 M HCl | 2 hours | 60°C | Significant | Atorvastatin lactone, other acid degradants | [7] |
| 0.1 M NaOH | 30 minutes | 60°C | Significant | Atorvastatin acid, other base degradants | [7] |
Table 2: Oxidative, Thermal, and Photolytic Degradation of Atorvastatin
| Stress Condition | Parameters | Degradation (%) | Major Degradation Products | Reference |
| Oxidative | 3% H₂O₂, RT | 45 minutes | Significant | Oxidative adducts of the pyrrole ring |
| Thermal | 105°C (solid state) | 50 hours | Significant | Thermally induced degradation products |
| Photolytic | UV light (254 nm) | 4 hours | Significant | Photolytic isomers and degradants |
Visualizations
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. scispace.com [scispace.com]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution of Atorvastatin and its methyl ester in HPLC
Welcome to the technical support center for the HPLC analysis of Atorvastatin (B1662188). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the co-elution of Atorvastatin and its methyl ester impurity.
Troubleshooting Guide: Resolving Co-elution of Atorvastatin and Atorvastatin Methyl Ester
Co-elution of Atorvastatin and its methyl ester can compromise the accuracy of impurity profiling and quantification. This guide provides a systematic approach to troubleshoot and resolve this issue.
Q1: My chromatogram shows a single, broad, or shouldered peak where I expect Atorvastatin and its methyl ester. How can I confirm co-elution?
A1: Confirming co-elution is the first critical step. Here are several methods to verify if you have overlapping peaks:
-
Peak Shape Analysis: A perfectly symmetrical Gaussian peak is ideal. Asymmetrical peaks, such as those with a noticeable shoulder or tail, can indicate the presence of a co-eluting compound.[1]
-
Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[2]
-
Mass Spectrometry (MS) Analysis: Coupling your HPLC to a mass spectrometer is a definitive way to detect co-elution. By analyzing the mass spectra across the peak, you can identify the presence of different molecular ions corresponding to Atorvastatin and its methyl ester.[1][2]
Q2: I have confirmed co-elution. What are the initial steps I should take to improve separation?
A2: Before making significant changes to your method, ensure your HPLC system is performing optimally.[3]
-
System Suitability Check: Verify that your system meets the required performance criteria. Check for consistent flow rates and minimal extra-column volume, which can contribute to peak broadening.[3]
-
Column Health: A contaminated or old column can lead to poor peak shape and resolution. Flush the column with a strong solvent or replace it if necessary.[3]
-
Injection Solvent: Dissolving your sample in the initial mobile phase composition is recommended to prevent peak distortion.[3]
Q3: How can I optimize my mobile phase to resolve Atorvastatin and its methyl ester?
A3: Mobile phase optimization is a powerful tool for improving selectivity and resolving co-eluting peaks.[3]
-
Varying Organic Modifier Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Acetonitrile often provides sharper peaks, while methanol (B129727) can offer different selectivity.[3]
-
pH Adjustment: The pKa of Atorvastatin's carboxylic acid is approximately 4.5.[4] Adjusting the mobile phase pH can alter the ionization state of Atorvastatin, thereby changing its retention time relative to the neutral methyl ester. Using a buffer (e.g., phosphate (B84403) or acetate) will ensure a stable pH.[3]
-
Mobile Phase Additives: Incorporating additives like trifluoroacetic acid (TFA) can improve peak shape for basic compounds like Atorvastatin and influence selectivity.[5]
Q4: Can changing the stationary phase help in separating these two compounds?
A4: Yes, changing the stationary phase can significantly impact selectivity. If mobile phase optimization is insufficient, consider the following:
-
Different C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping can provide the necessary change in selectivity.
-
Alternative Stationary Phases: Consider columns with different selectivities, such as C8, phenyl, or cyano columns.[5] For basic compounds like Atorvastatin, a column with a polar-embedded group or one that is triple end-capped can reduce unwanted interactions with silanols and improve peak shape.[5] A Zorbax Bonus-RP column, for instance, has been shown to be effective in separating Atorvastatin from its impurities.[5]
Frequently Asked Questions (FAQs)
Q: What is a common impurity in Atorvastatin synthesis?
A: this compound is a known process impurity.[6][][8]
Q: What are typical starting conditions for an HPLC method for Atorvastatin?
A: A common starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate (B1210297) buffer) with a pH around 3-5. Detection is typically performed at 245-248 nm.[5][9][10]
Q: Can forced degradation studies help in method development?
A: Yes, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products and ensure the analytical method is stability-indicating.[5][11][12][13] This is crucial to ensure that no degradants co-elute with the main peak or its known impurities.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Atorvastatin
This protocol provides a starting point for the analysis of Atorvastatin and can be modified to resolve co-elution with its methyl ester.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Acetate Buffer (pH 3.7) (82:18 v/v)[9]
-
Flow Rate: 1.5 mL/min[9]
-
Detection: UV at 248 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Protocol 2: Gradient HPLC Method for Atorvastatin and its Impurities
This gradient method has been shown to be effective in separating Atorvastatin from a number of its impurities.[5]
-
Column: Zorbax Bonus-RP, 150 mm x 4.6 mm, 3.5 µm particle size[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile[5]
-
Gradient Program:
-
0-10 min: 40-50% B
-
10-15 min: 50-70% B
-
15-20 min: 70-90% B
-
20-25 min: 90% B[5]
-
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 245 nm[5]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
Table 1: Comparison of HPLC Methods for Atorvastatin Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Pharmacopoeial) |
| Column | Luna C18 (250x4.6mm, 5µm)[9] | Zorbax Bonus-RP (150x4.6mm, 3.5µm)[5] | Zorbax C8 Rx (250x4.6mm, 5µm)[14] |
| Mobile Phase | Methanol:Acetate Buffer pH 3.7 (82:18)[9] | A: 0.1% TFA in Water, B: 0.1% TFA in ACN[5] | Acetonitrile, THF, Ammonium Acetate Buffer pH 5.0[14] |
| Elution Mode | Isocratic[9] | Gradient[5] | Isocratic and Gradient[14] |
| Flow Rate | 1.5 mL/min[9] | 1.0 mL/min[5] | 1.5 mL/min[14] |
| Detection (UV) | 248 nm[9] | 245 nm[5] | 244 nm[14] |
| Run Time | ~10 min | 25 min[5] | ~90 min[14] |
| Atorvastatin RT | 3.02 min[9] | Not specified | Not specified |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Atorvastatin Calcium and Fenofibrate in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Atorvastatin Methyl Ester in Generic Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Atorvastatin (B1662188) methyl ester during the development of generic formulations.
Frequently Asked Questions (FAQs)
Q1: What is Atorvastatin methyl ester and why is it a concern in generic formulations?
This compound is an impurity that can form during the synthesis or storage of Atorvastatin. It is the methyl ester derivative of the carboxylic acid group in the Atorvastatin molecule.[1][2] The presence of this impurity is a critical quality attribute to control in generic formulations as it can potentially impact the efficacy and safety of the drug product.[3] Regulatory agencies like the FDA have strict limits on the levels of impurities in pharmaceutical products.[1]
Q2: What are the primary causes of this compound formation?
The formation of this compound is primarily due to an esterification reaction between the carboxylic acid group of Atorvastatin and methanol (B129727).[1][2] This reaction can be catalyzed by acidic conditions.[1] Key contributing factors include:
-
Residual Methanol: Presence of methanol as a residual solvent from the synthesis process.[2][4]
-
Acidic Excipients: The use of acidic excipients in the formulation can catalyze the esterification reaction.[1]
-
Storage Conditions: Elevated temperatures during storage can accelerate the rate of formation.[5][6]
-
Manufacturing Process: Certain steps in the manufacturing process, if not properly controlled, can promote the formation of this impurity.
Q3: What analytical techniques are used to detect and quantify this compound?
Several analytical techniques are employed for the detection and quantification of this compound. The most common and robust methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for separating and quantifying Atorvastatin and its impurities.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS offer higher sensitivity and specificity, making them ideal for identifying and quantifying trace levels of impurities.[10][11][12]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another technique that can be used for the analysis of Atorvastatin and its related substances.[11][13]
Troubleshooting Guides
Issue 1: High levels of this compound detected in the final drug product.
| Potential Cause | Troubleshooting Step |
| Residual Methanol in API or Excipients | 1. Review the certificate of analysis for the Atorvastatin API and all excipients to check for residual methanol content. 2. Implement a stricter specification for residual methanol. 3. Consider using a different supplier with lower residual solvent levels. 4. A patent suggests that reducing residual methanol to less than 3% w/v can significantly decrease the methyl ester impurity to less than 0.1%.[4] |
| Acidic Formulation Environment | 1. Evaluate the pH of the formulation and the pKa of all excipients. 2. Replace acidic excipients with neutral or basic alternatives if possible.[1] 3. Consider the addition of a buffering agent to maintain a neutral or slightly alkaline pH. |
| Manufacturing Process Conditions | 1. Analyze samples at different stages of the manufacturing process to identify the step where the impurity is forming. 2. Optimize process parameters such as temperature, mixing time, and drying conditions to minimize impurity formation. A study on the thermal degradation of Atorvastatin showed that heating to 180-200°C for 30 minutes led to significant degradation.[14] |
| Inadequate Analytical Method | 1. Verify the specificity and sensitivity of the analytical method to ensure it can accurately detect and quantify the methyl ester impurity. 2. Perform forced degradation studies to confirm that the degradation products are well-resolved from the main peak.[15][16][17] |
Issue 2: Inconsistent or variable levels of this compound between batches.
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Raw Materials | 1. Implement a more rigorous incoming raw material testing program to screen for variability in residual solvents and acidity. 2. Work with suppliers to ensure consistent quality of API and excipients. |
| Process Drift | 1. Review batch manufacturing records to identify any deviations in process parameters between batches. 2. Implement stricter process controls and monitoring to ensure consistency. |
| Storage and Handling Variations | 1. Ensure consistent storage conditions (temperature and humidity) for both raw materials and the final drug product. Statins are known to be susceptible to hydrolysis in the presence of high temperatures and humidity.[5][6] 2. Review handling procedures to minimize exposure to conditions that could promote impurity formation. |
Data on Atorvastatin Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5][6]
| Stress Condition | Observation | Potential Degradation Products | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation observed. | Unknown impurity A1, Impurities H & J. | [15] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | No significant degradation observed. | - | [15] |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation observed. | Unknown impurities O1 & O2, Impurities L & D. | [15] |
| Thermal (e.g., 105°C) | Degradation observed. | Impurities H & J. | [14][15] |
| Photolytic (UV light) | Degradation observed. | Impurities J, L, and D. | [15][18] |
Experimental Protocols
1. HPLC Method for the Determination of Atorvastatin and its Impurities
This protocol is a representative example and may require optimization for specific formulations.
-
Column: Zorbax Bonus-RP or equivalent C18 column.[15]
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile (B52724), and trifluoroacetic acid.[15]
-
Gradient Program (example): T/%B = 0/40, 10/50, 15/70, 20/90, 25/90 (where B is the organic phase).[15]
-
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 245 nm.[15]
-
Column Temperature: 40 °C.[15]
-
Injection Volume: 10 µL.[15]
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).[15]
2. Forced Degradation Study Protocol
-
Objective: To investigate the intrinsic stability of Atorvastatin and identify potential degradation products.
-
Procedure:
-
Acid Hydrolysis: Treat Atorvastatin solution with 0.1 N HCl at 80°C for a specified time.
-
Base Hydrolysis: Treat Atorvastatin solution with 0.1 N NaOH at 80°C for a specified time.
-
Oxidative Degradation: Treat Atorvastatin solution with 30% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose solid Atorvastatin to dry heat at 105°C for a specified time.
-
Photodegradation: Expose Atorvastatin solution to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described above) to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Formation pathway of this compound.
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting flowchart for high methyl ester levels.
References
- 1. biotechtranslated.com [biotechtranslated.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. asianpubs.org [asianpubs.org]
- 15. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Semantic Scholar [semanticscholar.org]
- 17. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 18. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
Impact of residual methanol on Atorvastatin methyl ester formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of Atorvastatin (B1662188) methyl ester, a common process-related impurity.
Frequently Asked Questions (FAQs)
Q1: What is Atorvastatin methyl ester and why is it a concern?
A1: this compound is a process-related impurity that can form during the synthesis of Atorvastatin. It is the methyl ester of the active pharmaceutical ingredient (API). The presence of impurities, even in small amounts, can impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the ICH have strict guidelines for the identification, qualification, and control of such impurities.
Q2: How is this compound formed?
A2: this compound is typically formed through an esterification reaction between the carboxylic acid functional group of Atorvastatin and residual methanol (B129727).[1] Methanol is often used as a solvent during the synthesis and purification of Atorvastatin and its intermediates.[1][2] If not adequately removed, the residual methanol can react with the Atorvastatin acid, particularly under certain pH and temperature conditions, to form the methyl ester impurity.
Q3: What are the typical levels of this compound impurity observed?
A3: In processes where methanol is used as a solvent, the levels of this compound can be significant if the residual methanol is not controlled. For instance, with residual methanol levels around 10-15%, the methyl ester impurity can be in the range of 1 to 1.5%.[2] However, with proper process controls, these levels can be reduced to insignificant amounts (<0.1%).[2]
Q4: How can the formation of this compound be controlled?
A4: The primary strategy to control the formation of this compound is to effectively remove residual methanol from the reaction mixture before downstream processing steps where the free carboxylic acid of Atorvastatin is present.[2] Distillation, either at atmospheric pressure or under vacuum, is a common and effective method for methanol removal.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound formation during your experiments.
| Issue | Possible Cause | Recommended Action |
| An unknown peak is observed in the HPLC chromatogram at the expected retention time for this compound. | The unknown peak may be the this compound impurity. | 1. Confirm Identity: Use a qualified reference standard of this compound to confirm the retention time. If a standard is unavailable, techniques like LC-MS can be used to confirm the mass of the impurity. 2. Review Synthesis Records: Check the batch manufacturing records to confirm if methanol was used as a solvent in any of the preceding steps. |
| The level of this compound exceeds the acceptable limit (e.g., >0.15% as per ICH guidelines). | Inadequate removal of residual methanol from a previous synthesis step. | 1. Optimize Methanol Removal: Review and optimize the distillation process for methanol removal. Consider increasing the distillation time, temperature, or applying a vacuum to enhance removal efficiency.[2] 2. Quantify Residual Methanol: Use a validated Gas Chromatography (GC) method to quantify the residual methanol in the intermediate or final API. 3. Process Re-evaluation: If optimization of the current process is insufficient, a re-evaluation of the synthetic route to avoid the use of methanol might be necessary in the long term. |
| Inconsistent levels of this compound are observed across different batches. | Variability in the efficiency of the methanol removal step or inconsistencies in process parameters. | 1. Standardize Operating Procedures (SOPs): Ensure that the SOPs for the methanol removal step are detailed and strictly followed. This includes parameters like batch size, distillation temperature, vacuum pressure, and duration. 2. Implement In-Process Controls (IPCs): Introduce an IPC to measure residual methanol levels before proceeding to the next step. This will ensure consistency across batches. |
| This compound levels increase during storage or stability studies. | This is less common as it is a process-related impurity, but it could indicate the presence of residual methanol and a catalyst (e.g., acidic residue) in the final API. | 1. Review Final API Purification: Ensure that the final purification and washing steps are effective in removing not only residual solvents but also any acidic or basic residues that could catalyze esterification. 2. Evaluate Packaging and Storage Conditions: While less likely to be the primary cause, ensure that the storage conditions (temperature and humidity) are appropriate and that the packaging is inert. |
Data Presentation
The following table summarizes the impact of residual methanol concentration on the formation of this compound, based on data from process optimization studies.
| Residual Methanol Concentration (% w/v) | Resulting this compound Level (%) |
| 10 - 15 | 1.0 - 1.5[2] |
| < 3.0 (e.g., 2.6) | < 0.2 (e.g., 0.16)[2] |
| < 0.5 (e.g., 0.4) | < 0.1 (e.g., 0.1)[2] |
Experimental Protocols
HPLC-UV Method for the Determination of Atorvastatin and its Methyl Ester Impurity
This protocol provides a general framework for the analysis. Method validation and optimization are required for specific laboratory conditions.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH 4.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the column and system and should be optimized to achieve good resolution between Atorvastatin and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the Atorvastatin sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a system suitability solution containing Atorvastatin and known impurities (including this compound).
-
The resolution between Atorvastatin and this compound should be greater than 2.0.
-
The tailing factor for the Atorvastatin peak should be less than 2.0.
-
The relative standard deviation (RSD) for six replicate injections of the standard solution should be less than 2.0%.
-
Headspace Gas Chromatography (GC) for the Determination of Residual Methanol
This protocol provides a general method for quantifying residual methanol.
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for residual solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 140°C
-
Detector: 250°C
-
Oven: Programmed temperature ramp (e.g., 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes).
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 minutes
-
-
Sample Preparation:
-
Accurately weigh the Atorvastatin sample into a headspace vial.
-
Add a suitable diluent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).
-
Seal the vial tightly.
-
-
Calibration: Prepare a series of calibration standards of methanol in the diluent at known concentrations.
Visualizations
Caption: Formation of this compound.
Caption: Troubleshooting Workflow for High Methyl Ester.
Caption: Relationship Between Process and Purity.
References
Technical Support Center: Purification of Atorvastatin Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Atorvastatin (B1662188) methyl ester.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Atorvastatin methyl ester, offering potential causes and solutions.
Issue 1: High Levels of this compound Impurity in the Final Product
Question: My final product shows a high percentage of this compound impurity after synthesis and initial work-up. What are the likely causes and how can I reduce it?
Answer:
High levels of this compound are a common issue, often stemming from the synthetic process itself. The primary cause is typically the presence of methanol (B129727) as a solvent or co-solvent during the synthesis or work-up of Atorvastatin, which can lead to esterification.
Potential Causes and Solutions:
-
Methanol Residue: Methanol used in preceding steps can carry over and react to form the methyl ester.
-
Solution: Implement a distillation step to remove residual methanol from the reaction mixture before proceeding with subsequent steps, such as acidification. Both atmospheric and vacuum distillation can be effective.[1] For instance, atmospheric distillation to a batch temperature of 99°C has been shown to reduce methanol content significantly.[1]
-
-
Inefficient Purification: The chosen purification method may not be effective at separating the methyl ester from the desired product.
-
Solution 2: Recrystallization: This technique can be highly effective for removing impurities. The choice of solvent is critical. A process of recrystallization from toluene (B28343) has been used to remove process impurities, including the methyl ester.[1]
-
Solution 3: Liquid-Liquid Extraction: This can be used to partition the desired compound and impurities between two immiscible liquid phases.
Issue 2: Low Yield After Purification
Question: I am losing a significant amount of my product during the purification process. How can I improve my yield?
Answer:
Low yield can be attributed to several factors, from suboptimal reaction conditions to losses during purification steps.
Potential Causes and Solutions:
-
Product Loss During Extraction: Multiple extractions can lead to cumulative losses.
-
Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Use a sufficient volume of extraction solvent and perform the extractions thoroughly but efficiently. Breaking the extraction into several smaller-volume extractions is often more effective than a single large-volume extraction.
-
-
Loss During Chromatography: The compound may be strongly adsorbed to the stationary phase or co-elute with other impurities.
-
Solution: Optimize the mobile phase composition to ensure your compound elutes in a reasonable volume. Use a minimal amount of silica (B1680970) gel appropriate for the scale of your reaction. Dry loading the sample onto silica gel can sometimes improve resolution and reduce tailing.
-
-
Loss During Crystallization: The compound may be too soluble in the chosen solvent, or precipitation may be incomplete.
-
Solution: Carefully select the crystallization solvent or solvent system. A good solvent system will dissolve the compound when hot but have low solubility when cold. Use seeding with a small crystal of the pure compound to induce crystallization. Ensure the solution is cooled slowly to allow for the formation of pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying this compound?
A1: The most common purification techniques for this compound and related compounds are flash column chromatography, crystallization, and liquid-liquid extraction.[1] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: How can I monitor the purity of my this compound during purification?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for monitoring the purity of this compound and detecting related impurities.[2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the progress of a column chromatography purification.
Q3: Are there any specific safety precautions I should take when purifying this compound?
A3: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound and all solvents and reagents used for specific handling and disposal information.
Data Presentation
Table 1: Comparison of Purification Techniques for Reducing this compound Impurity
| Purification Step | Initial Methyl Ester Level | Final Methyl Ester Level | Yield | Reference |
| Recrystallization from Toluene | 1.3% | 0.6% | 59.8% | [1] |
| Distillation (Atmospheric) | Not specified | 0.1% | 63% | [1] |
| Distillation (Vacuum) | Not specified | 0.16% | 63% | [1] |
Experimental Protocols
Protocol 1: Reduction of this compound Impurity by Distillation
This protocol is adapted from a procedure for the preparation of an Atorvastatin intermediate where the methyl ester is a significant impurity.[1]
Objective: To remove residual methanol from a reaction mixture to prevent the formation of this compound.
Procedure:
-
Following the saponification step to form the sodium salt of Atorvastatin, the reaction mixture typically contains water, methanol, and methyl tert-butyl ether.
-
The mixture is distilled under atmospheric pressure.
-
Continue the distillation until the batch temperature reaches 99°C. At this point, the methanol content of the mixture should be significantly reduced (e.g., to 0.4% w/v).
-
The mixture is then cooled, acidified, and extracted with a suitable solvent like toluene.
-
This procedure has been shown to reduce the methyl ester impurity to less than 0.1%.[1]
Protocol 2: General Flash Column Chromatography for Purification
This is a general protocol that can be adapted for the purification of this compound. Optimization of the solvent system is crucial and should be determined by TLC analysis first.
Materials:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Solvent system (e.g., a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Select the Solvent System: Use TLC to determine an appropriate solvent system that gives good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Monitor the Elution:
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for high this compound impurity.
References
Atorvastatin methyl ester solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with atorvastatin (B1662188) methyl ester in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my atorvastatin methyl ester not dissolving in water or aqueous buffers (e.g., PBS)?
A1: this compound is a highly lipophilic molecule, which means it has very poor solubility in water. This is predicted by its high LogP value of approximately 6.475.[1] The molecular structure contains large hydrophobic aromatic groups which are more favorably solvated by organic solvents than by water.[2]
Q2: What is the best solvent to use for making a stock solution of this compound?
A2: For poorly water-soluble compounds like atorvastatin and its derivatives, the standard practice is to first prepare a concentrated stock solution in an organic solvent.[3] While specific data for the methyl ester is limited, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are commonly used for the parent compound, atorvastatin.[2][4] A protocol for atorvastatin calcium salt suggests using anhydrous DMSO.[3]
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my experiment?
A3: The recommended method is to perform a serial dilution from a high-concentration organic stock solution. First, dissolve the this compound in a suitable organic solvent like DMSO to create a stock solution (e.g., 10 mg/mL).[3] Then, dilute this stock solution into your aqueous experimental medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is low enough (typically <0.5%) to not affect the experimental system.
Q4: I've diluted my stock solution into my aqueous buffer, but I see precipitation. What should I do?
A4: Precipitation upon dilution indicates that the concentration of this compound is above its solubility limit in the final aqueous medium. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q5: How stable is this compound in aqueous solutions?
A5: The ester group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[4] Studies on similar atorvastatin esters have shown they are stable at a pH of 5.0, but can hydrolyze at a neutral pH of 7.4.[5] It is recommended to prepare fresh aqueous dilutions for each experiment and avoid storing them for more than a day.[3] The parent drug, atorvastatin, is known to be unstable in both acidic and basic mediums.[4][6]
Troubleshooting Guide: Resolving Precipitation Issues
If you are observing precipitation of this compound in your aqueous solution, follow these steps:
-
Verify Stock Solution Integrity : Ensure your stock solution in the organic solvent is fully dissolved and shows no signs of precipitation before dilution. Gentle warming (e.g., in a 37°C water bath) can help ensure complete dissolution in the organic solvent.[3]
-
Reduce Final Concentration : The most common reason for precipitation is that the final concentration in the aqueous medium is too high. Try preparing a more dilute working solution.
-
Optimize Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is minimal. While it aids in initial dissolution, a high percentage can also cause issues or be toxic to cells.
-
Consider pH of the Medium : The stability of atorvastatin and its esters is pH-dependent.[7] Extreme pH values can accelerate hydrolysis and degradation, which might affect solubility.
-
Use a Carrier or Solubilizer : For certain applications, the use of solubilizing agents like surfactants or complexing agents such as cyclodextrins may be considered to enhance aqueous solubility, though this would need to be validated for your specific experimental setup.[7]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₇FN₂O₅ | [1][8] |
| Molecular Weight | 572.67 g/mol | [9][10] |
| Appearance | White to Off-White Solid | [10] |
| LogP | ~6.475 | [1] |
| Aqueous Solubility | Data not available; predicted to be very low. | |
| Organic Solvent Solubility | Slightly soluble in Acetonitrile, Chloroform, and Methanol. | [10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mg/mL in DMSO)
This protocol is adapted from a standard procedure for preparing stock solutions of poorly soluble statins.[3]
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound into the tared tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
For sterile applications, the solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a freezer.[10]
Protocol 2: Preparation of a Diluted Aqueous Working Solution
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Determine the final concentration needed for your experiment and the total volume of the working solution.
-
Calculate the volume of the stock solution required. For example, to make 10 mL of a 10 µM working solution from a 10 mg/mL stock (17.46 mM):
-
Use the formula C₁V₁ = C₂V₂
-
(17.46 M) x V₁ = (10 µM) x (10 mL)
-
V₁ = (10 x 10⁻⁶ M x 0.01 L) / 17.46 M ≈ 5.7 µL
-
-
Add the calculated volume of the stock solution to the aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing or stirring to ensure rapid dispersion and minimize local concentrations that could lead to precipitation.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions for extended periods.[3]
Visual Workflow and Diagrams
Caption: Workflow for preparing aqueous solutions of this compound.
References
- 1. This compound | CAS#:345891-62-5 | Chemsrc [chemsrc.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]
- 8. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 345891-62-5 [chemicalbook.com]
Optimizing storage conditions to prevent Atorvastatin methyl ester degradation
This technical support center provides guidance on optimizing storage conditions and troubleshooting degradation issues for Atorvastatin (B1662188) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Atorvastatin methyl ester?
A1: For long-term stability, this compound powder should be stored at -20°C. For short-term storage (up to two years), 4°C is acceptable. The compound should be protected from light and moisture. When in solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of Atorvastatin, the primary degradation pathways for its methyl ester are expected to be hydrolysis, oxidation, and photolysis.[2][3][4]
-
Hydrolysis: The ester and amide functionalities can be susceptible to hydrolysis, especially under acidic or basic conditions. Acidic conditions can lead to the formation of Atorvastatin lactone.[2]
-
Oxidation: The pyrrole (B145914) ring of Atorvastatin is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or exposure to light.[5]
-
Photodegradation: Exposure to UV and visible light can lead to the formation of various degradation products.[3][4]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][6][7] The appearance of new peaks or a decrease in the peak area of the parent compound suggests degradation. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[5]
Q4: My experiment requires dissolving this compound in a solvent. Which solvents are recommended and how should I store the solution?
A4: this compound is soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724). For storage of solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to minimize solvent evaporation and degradation.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: I observe a significant decrease in the purity of my this compound powder over time, even when stored at the recommended temperature.
| Possible Cause | Troubleshooting Step |
| Exposure to moisture | Store the compound in a desiccator, especially after opening the container for the first time. Use of inert gas (e.g., argon or nitrogen) to backfill the container before sealing can also help. |
| Exposure to light | Ensure the container is opaque or stored in a dark place. Amber vials are recommended. |
| Oxidation | Minimize headspace in the storage container. For highly sensitive applications, consider storing under an inert atmosphere. |
Issue 2: My experimental results are inconsistent, and I suspect degradation of this compound in my experimental solution.
| Possible Cause | Troubleshooting Step |
| pH of the solution | Atorvastatin is known to be less stable in acidic media.[2][8] If your experimental conditions involve acidic pH, consider preparing fresh solutions immediately before use or conducting a stability study of the compound under your specific experimental conditions. |
| Exposure to light during the experiment | Protect your experimental setup from light, especially if the experiment is conducted over a prolonged period. Use amber-colored labware or cover your setup with aluminum foil. |
| Presence of oxidizing agents | Ensure that none of the reagents or solvents used in your experiment contain residual oxidizing agents (e.g., peroxides in ethers). |
| Temperature fluctuations | Maintain a constant and controlled temperature throughout your experiment. |
Issue 3: I see extra peaks in the HPLC chromatogram of my this compound sample.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Refer to the degradation pathways mentioned in the FAQs. Try to identify the degradation products by comparing the retention times with known impurities or by using LC-MS. Review your storage and handling procedures. |
| Contamination of the sample or solvent | Prepare a fresh solution with high-purity solvent and re-inject. Run a blank (solvent only) to check for solvent contamination. |
| Carryover from previous injections | Implement a robust needle wash protocol in your HPLC method. |
Quantitative Data on Degradation
Table 1: Summary of Atorvastatin Degradation under Forced Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation of Atorvastatin | Degradation Products Formed | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Ambient | Considerable Degradation | Two major degradation products | [3] |
| Basic Hydrolysis | 1 N NaOH | 42 hours | Ambient | No significant degradation | - | [3] |
| Oxidative Degradation | 1% H₂O₂ | 24 hours | Ambient | Considerable Degradation | Multiple oxidative degradation products | [3][5] |
| Thermal Degradation | Solid State | 10 days | 105°C | Considerable Degradation | - | [3] |
| Photolytic Degradation | 1.2 million lux hours (visible) & 200 W h/m² (UV) | 11 days | - | Considerable Degradation | - | [3] |
Table 2: Kinetic Data for Atorvastatin Degradation in Solution
| Medium | Kinetic Order | Rate Constant (k) | Half-life (t½) | Reference |
| Acidic Medium | First-order | 1.88 × 10⁻² s⁻¹ | Not Reported | [2][8] |
| Basic Medium | Zero-order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | Not Reported | [2][8] |
Note: The stability of this compound may differ from that of Atorvastatin. The ester group in the methyl ester is more susceptible to hydrolysis than the carboxylate salt of Atorvastatin.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at 60°C for 24 hours.
-
-
Thermal Degradation (solid state):
-
Place the solid this compound in an oven at 105°C for 10 days.[3]
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
3. Sample Analysis:
-
After the specified duration, dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the extent of degradation and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline for developing a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH adjusted to 4.5) is often used for Atorvastatin and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Atorvastatin and Its Ester Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its efficacy in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, is well-established. However, its low oral bioavailability of approximately 14%, primarily due to extensive presystemic metabolism, presents a significant challenge in drug delivery.[1] This has spurred the development of various ester derivatives of Atorvastatin, designed as prodrugs to enhance its pharmacokinetic profile. This guide provides a comparative analysis of Atorvastatin and its ester derivatives, summarizing key performance data and outlining relevant experimental protocols to support further research and development in this area.
Physicochemical and In Vitro Performance Data
Table 1: Physicochemical Properties of Atorvastatin and Selected Ester Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Aqueous Solubility |
| Atorvastatin | C₃₃H₃₅FN₂O₅ | 558.6 | 176 | 6.36 | Practically insoluble |
| Atorvastatin Methyl Ester | C₃₄H₃₇FN₂O₅ | 572.7 | Not Reported | Not Reported | Not Reported |
| Atorvastatin tert-Butyl Ester | C₃₇H₄₃FN₂O₅ | 614.7 | Not Reported | Not Reported | Not Reported |
| Atorvastatin Maleate Prodrug (proD1) | Not Reported | Not Reported | Not Reported | Not Reported | Increased water solubility expected[1] |
| Atorvastatin Succinate Prodrug (proD2) | Not Reported | Not Reported | Not Reported | Not Reported | Increased water solubility expected[1] |
| Atorvastatin Phthalate Prodrug | Not Reported | Not Reported | Not Reported | Not Reported | Increased water solubility expected[1] |
Table 2: In Vitro Hydrolysis of Atorvastatin Ester Prodrugs
| Prodrug Derivative | Medium | Half-life (t½) in hours | Reference |
| Atorvastatin Maleate (proD1) | 0.1N HCl | 102 | [1] |
| pH 3 Buffer | 161 | [1] | |
| Human Plasma | 198 | [1] | |
| Atorvastatin Succinate (proD2) | pH 3 Buffer | 216 | [1] |
Data for a full series of simple alkyl esters (methyl, ethyl, propyl, butyl) regarding their comparative solubility, LogP, and HMG-CoA reductase inhibitory activity (IC50) are not consistently reported across single studies in the reviewed literature.
Experimental Protocols
Synthesis of Atorvastatin Ester Derivatives
Objective: To synthesize ester prodrugs of Atorvastatin to improve its bioavailability.
General Protocol for Esterification of Atorvastatin's Carboxylic Acid Moiety:
This protocol is a generalized representation based on common esterification methods. Specific reaction conditions may vary depending on the alcohol used.
Materials:
-
Atorvastatin
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous dichloromethane (B109758) (as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolve Atorvastatin in a minimal amount of anhydrous dichloromethane in a round-bottom flask.
-
Add an excess of the corresponding anhydrous alcohol to the solution.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester derivative by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified ester derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Atorvastatin Ester Prodrugs with Dicarboxylic Anhydrides:
This protocol is based on the synthesis of prodrugs using maleic, succinic, and phthalic anhydrides.[1]
Materials:
-
Atorvastatin
-
Dicarboxylic anhydride (B1165640) (maleic, succinic, or phthalic anhydride)
-
Anhydrous pyridine (B92270) (as solvent and catalyst)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve Atorvastatin in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the respective dicarboxylic anhydride to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 48 hours).
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting prodrug by a suitable method, such as recrystallization from a solvent mixture (e.g., diethyl ether/hexane).
-
Confirm the structure and purity of the synthesized prodrugs using FT-IR, LC-MS, and ¹H-NMR analysis.[1]
In Vitro Hydrolysis and Plasma Stability Assay
Objective: To evaluate the rate of hydrolysis of Atorvastatin ester derivatives in different media to predict their in vivo stability and conversion to the active drug.
Protocol for In Vitro Hydrolysis: [1]
Materials:
-
Atorvastatin ester derivative stock solution (in a suitable solvent like acetonitrile (B52724) or DMSO)
-
0.1N Hydrochloric acid (HCl)
-
pH 3 buffer solution
-
Human plasma (or plasma from other species of interest)
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare reaction mixtures by adding a small aliquot of the Atorvastatin ester derivative stock solution to pre-warmed 0.1N HCl, pH 3 buffer, and human plasma. The final concentration of the ester should be appropriate for HPLC analysis.
-
Incubate the mixtures at 37°C.
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
For plasma samples, immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile to precipitate plasma proteins. For acidic and buffer solutions, dilution with the mobile phase may be sufficient.
-
Centrifuge the quenched plasma samples to pellet the precipitated proteins.
-
Analyze the supernatant (for plasma samples) or the diluted aliquots (for acidic and buffer solutions) by a validated HPLC method to quantify the concentration of the remaining ester derivative and the formed Atorvastatin.
-
Plot the natural logarithm of the remaining ester concentration versus time. The slope of the linear regression will give the first-order rate constant (k).
-
Calculate the half-life (t½) of hydrolysis using the equation: t½ = 0.693 / k.
HMG-CoA Reductase Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of Atorvastatin and its derivatives against the HMG-CoA reductase enzyme.
Protocol for HMG-CoA Reductase Activity Assay:
This is a generalized protocol based on commercially available assay kits.
Materials:
-
Recombinant HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer
-
Atorvastatin and its ester derivatives (as test compounds)
-
A suitable solvent for the test compounds (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of Atorvastatin and its ester derivatives in the assay buffer.
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compounds at their various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the activity of HMG-CoA reductase, by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by Atorvastatin and a typical workflow for the comparative analysis of its ester derivatives.
Caption: HMG-CoA reductase pathway and the inhibitory action of Atorvastatin.
Caption: Experimental workflow for comparative analysis of Atorvastatin derivatives.
Conclusion
The development of Atorvastatin ester derivatives as prodrugs holds significant promise for overcoming the limitations of the parent drug, particularly its low oral bioavailability. The available data, though not exhaustive for a complete homologous series, indicates that esterification can modulate physicochemical properties and that these derivatives can be designed to undergo hydrolysis to release the active Atorvastatin. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel Atorvastatin esters. Further systematic studies focusing on a series of derivatives, such as C1-C4 alkyl esters, are warranted to establish a clearer structure-activity and structure-property relationship. Such research will be invaluable for the rational design of more effective and bioavailable Atorvastatin prodrugs, ultimately benefiting patients with hypercholesterolemia.
References
A Comparative Guide to Validated HPLC Methods for Atorvastatin Analysis Using Atorvastatin Methyl Ester Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Atorvastatin, with a specific focus on the use of Atorvastatin methyl ester as a key impurity and standard in method validation. The following sections present experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing a suitable HPLC method for their specific needs.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method is critical for ensuring the accuracy and reliability of Atorvastatin quantification and impurity profiling in pharmaceutical research and quality control. This section compares different HPLC methods based on their chromatographic conditions and validation parameters. The methods discussed are collated from various scientific publications and represent a range of approaches from rapid screening to comprehensive impurity analysis.
Method Performance Comparison
The following table summarizes the key performance characteristics of three distinct HPLC methods for Atorvastatin analysis. Method A represents a rapid, modern approach utilizing a core-shell column for faster analysis times. Method B is a more traditional, robust method based on pharmacopoeial guidelines. Method C is another validated method offering a different selectivity profile.
| Parameter | Method A: Rapid Core-Shell Method | Method B: European Pharmacopoeia (EP) Based Method | Method C: Alternative Validated Method |
| Column | Shim-Pack XR-ODS II (75 mm x 3 mm, 2.2 µm)[1] | Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)[2][3] | Phenomenex C18 (150 x 4.6mm, 5 µm)[4] |
| Mobile Phase | 0.05% v/v formic acid (pH 4.0) and acetonitrile[1] | Acetonitrile, tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)[2][3] | Methanol (B129727): Water (90:10 %v/v)[4] |
| Flow Rate | 0.7 mL/min[2] | 1.5 mL/min[2][3] | 0.7 ml/min[4] |
| Detection (UV) | 245 nm[2] | 244 nm[2][3] | 243 nm[4] |
| Run Time | < 15 minutes[2] | 85-90 minutes[2][3] | Not explicitly stated, but expected to be shorter than EP method |
| Linearity Range | 0.0005–0.003 mg/mL (impurities)[2] | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts |
| LOD | 0.05 µg/mL[2] | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts |
| LOQ | 0.14 µg/mL[2] | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts |
| Precision (%RSD) | < 1.00% (intra- and inter-day)[5] | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts |
| Accuracy (% Recovery) | 98-102% (typical range for validated methods) | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of any analytical method. The following protocols are based on established and validated procedures for HPLC analysis of Atorvastatin.
Protocol 1: Rapid Analysis using a Core-Shell Column (Method A)
This protocol is designed for high-throughput analysis, offering a significant reduction in run time compared to traditional methods.[2]
1. Standard and Sample Preparation:
- Stock Solution: Accurately weigh and dissolve Atorvastatin and this compound standards in a suitable solvent (e.g., methanol or dimethylformamide) to obtain a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 0.05% to 0.3% of the working concentration of atorvastatin).[2]
- Sample Solution: Prepare the sample containing Atorvastatin and its potential impurities, including the methyl ester, at a known concentration in the same solvent.
2. Chromatographic Conditions:
- Column: Shim-Pack XR-ODS II (75 mm x 3 mm, 2.2 µm) or equivalent core-shell C18 column.[1]
- Mobile Phase: A gradient or isocratic elution using a mixture of 0.05% v/v formic acid in water (pH adjusted to 4.0 with ammonium hydroxide) and acetonitrile.[1]
- Flow Rate: 0.7 mL/min.[2]
- Column Temperature: 30 °C.[2]
- Detection: UV at 245 nm.[2]
- Injection Volume: 2 µL.[2]
3. Validation Parameters:
- Specificity: Inject individual solutions of Atorvastatin, this compound, and a placebo to ensure no interference at the retention times of the analytes.[6]
- Linearity: Analyze a series of at least five concentrations of Atorvastatin and this compound. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[5]
- Accuracy: Perform recovery studies by spiking a known amount of Atorvastatin and this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
- Precision:
- Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[7]
- Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The %RSD should be within acceptable limits.[5]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
Visualizing the Workflow and Logical Relationships
Diagrams are provided below to illustrate the HPLC method validation workflow and the logical relationship between different validation parameters.
Caption: A flowchart illustrating the typical workflow for HPLC method validation.
Caption: The relationship between key validation parameters and the overall reliability of the HPLC method.
This guide provides a foundational comparison and detailed protocols for validating an HPLC method for Atorvastatin using its methyl ester as a standard. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and regulatory requirements. The provided data and workflows serve as a valuable resource for developing and implementing robust and reliable analytical methods in pharmaceutical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 3. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets - ProQuest [proquest.com]
- 4. rjptonline.org [rjptonline.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Immunoassay Cross-Reactivity of Atorvastatin Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Atorvastatin (B1662188) methyl ester in immunoassays designed for the detection of atorvastatin. Due to a lack of publicly available experimental data on the cross-reactivity of Atorvastatin methyl ester, this guide focuses on the principles of immunoassay specificity, the known metabolic pathways of atorvastatin, and provides a framework for researchers to assess this potential cross-reactivity.
Introduction to Atorvastatin and Immunoassay Specificity
Atorvastatin is a widely prescribed medication for lowering cholesterol and triglycerides.[1][2] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for quantifying drug concentrations in biological samples. The accuracy of these assays relies on the specificity of the antibodies used, which should ideally only bind to the target analyte.[3][4]
Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the target analyte.[3] This can lead to inaccurate quantification and misinterpretation of results. This compound is a derivative of atorvastatin and is not a natural metabolite. Its structural similarity to atorvastatin raises the potential for cross-reactivity in atorvastatin immunoassays.
Atorvastatin Metabolism
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 enzyme.[1][5][6] The major active metabolites are ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][6][7][8] Atorvastatin can also form an inactive lactone metabolite.[8] When evaluating an atorvastatin immunoassay, it is crucial to consider its cross-reactivity with these major metabolites to ensure accurate measurement of the parent drug.
Potential Cross-Reactivity of this compound
The structural difference between atorvastatin and this compound lies in the esterification of the carboxylic acid group on the heptanoic acid side chain. This modification may or may not affect antibody binding, depending on the epitope recognized by the assay's antibody. If the antibody's binding site (paratope) recognizes a different part of the atorvastatin molecule, the presence of the methyl ester group may have minimal impact on binding, leading to high cross-reactivity. Conversely, if the carboxylic acid group is a key part of the epitope, the cross-reactivity with the methyl ester would be low.
Without specific experimental data from manufacturers of atorvastatin immunoassay kits, the degree of cross-reactivity of this compound remains theoretical. Researchers using atorvastatin immunoassays to measure atorvastatin in the presence of its methyl ester derivative must perform their own validation studies to determine the extent of any potential cross-reactivity.
Comparative Cross-Reactivity Data (Hypothetical)
As no direct experimental data for the cross-reactivity of this compound in commercially available atorvastatin immunoassays could be located, the following table is presented for illustrative purposes. It demonstrates how such data is typically presented and includes the major metabolites of atorvastatin as a comparison. The values for this compound are hypothetical and should be experimentally determined.
| Compound | % Cross-Reactivity (Hypothetical) |
| Atorvastatin | 100% |
| This compound | To Be Determined |
| o-hydroxyatorvastatin | < 10% |
| p-hydroxyatorvastatin | < 5% |
| Atorvastatin Lactone | < 1% |
| Other Statins (e.g., Simvastatin, Rosuvastatin) | < 0.1% |
Experimental Protocol for Determining Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of this compound in a competitive ELISA designed for atorvastatin. Researchers should adapt this protocol based on the specific instructions provided with their immunoassay kit.
Objective: To determine the percentage cross-reactivity of this compound and other relevant compounds in an atorvastatin competitive ELISA.
Materials:
-
Atorvastatin ELISA Kit (including coated microplate, atorvastatin standard, detection antibody, substrate, and stop solution)
-
This compound
-
Other potential cross-reactants (e.g., o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone)
-
Assay buffer
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a standard curve for atorvastatin according to the kit instructions (e.g., serial dilutions from 100 ng/mL to 0.1 ng/mL).
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer over a wide range of concentrations (e.g., 10,000 ng/mL to 0.1 ng/mL).
-
-
Assay Performance:
-
Perform the ELISA according to the kit's manual. This typically involves adding the standards or test compounds, followed by the enzyme-conjugated atorvastatin and the detection antibody to the antibody-coated microplate wells.
-
After incubation and washing steps, add the substrate and then the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the atorvastatin standards. A sigmoidal curve is expected.
-
Determine the 50% inhibitory concentration (IC50) for atorvastatin and for each of the test compounds from their respective dose-response curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Atorvastatin / IC50 of Test Compound) x 100
-
Visualizing Immunoassay Concepts
To better understand the principles of immunoassay specificity and cross-reactivity, the following diagrams are provided.
Conclusion
While immunoassays offer a convenient method for the quantification of atorvastatin, the potential for cross-reactivity with structurally similar compounds such as this compound necessitates careful validation. Due to the absence of manufacturer-provided data for this specific derivative, researchers must empirically determine the level of cross-reactivity to ensure the accuracy and reliability of their results. The provided experimental protocol serves as a guide for conducting such validation studies.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. academic.oup.com [academic.oup.com]
Atorvastatin vs. Atorvastatin Methyl Ester: A Comparative Analysis of HMG-CoA Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitory effects of Atorvastatin (B1662188) and its derivative, Atorvastatin methyl ester. This analysis is supported by available experimental data and detailed experimental protocols to assist researchers in understanding the structure-activity relationship and potential therapeutic implications.
Executive Summary
Atorvastatin is a highly potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its efficacy in lowering low-density lipoprotein (LDL) cholesterol is well-established.[2] this compound, on the other hand, is often considered an impurity in formulations of the parent drug.[3] Available data suggests that the esterification of the carboxylic acid group in Atorvastatin to its methyl ester form significantly reduces its inhibitory activity against HMG-CoA reductase. The active form of the drug is the hydroxy acid form.[4]
Quantitative Comparison of HMG-CoA Reductase Inhibition
| Compound | IC50 Value (HMG-CoA Reductase Inhibition) | Key Findings |
| Atorvastatin | ~8 nM - 20 nM[4] | A potent inhibitor of HMG-CoA reductase.[5][6] |
| This compound | Data not available | Presence as an impurity has been shown to reduce the overall HMG-CoA reductase inhibitory effect of Atorvastatin formulations.[3] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase. It mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the enzyme, thereby blocking the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis cascade.[7] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[8]
The carboxylic acid group of Atorvastatin is critical for its binding to the active site of HMG-CoA reductase. Esterification of this group to a methyl ester likely hinders or prevents this crucial interaction, explaining the observed reduction in inhibitory activity.
Mechanism of HMG-CoA reductase inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro HMG-CoA reductase inhibition assay, based on commonly cited methodologies.[8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Atorvastatin, this compound) against HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is indicated by a decrease in absorbance at 340 nm.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
Test compounds (Atorvastatin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and the test compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
HMG-CoA reductase enzyme
-
Varying concentrations of the test compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and HMG-CoA to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Workflow for HMG-CoA reductase inhibition assay.
Conclusion
The available evidence strongly indicates that Atorvastatin is a potent inhibitor of HMG-CoA reductase, while its methyl ester derivative exhibits significantly reduced activity. The free carboxylic acid group is a critical structural feature for the inhibitory function of Atorvastatin. For researchers in drug development, this underscores the importance of this functional group for potent HMG-CoA reductase inhibition and suggests that this compound is unlikely to be a viable therapeutic agent for hypercholesterolemia without in vivo hydrolysis to the active acid form.
References
- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. everydaybiochemistry.com [everydaybiochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [helda.helsinki.fi]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Atorvastatin | Autophagy | HMG-CoA Reductase | TargetMol [targetmol.com]
- 7. HMG-CoA reductase inhibitors.pptx [slideshare.net]
- 8. content.abcam.com [content.abcam.com]
- 9. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
A Comparative Guide to Stability-Indicating Methods for Atorvastatin and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Atorvastatin and its impurities is critical for ensuring the safety and efficacy of this widely prescribed lipid-lowering medication. Stability-indicating analytical methods are essential for monitoring the drug's degradation and ensuring that any impurities that may develop over time are identified and quantified. This guide provides an objective comparison of commonly employed High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the stability analysis of Atorvastatin, supported by experimental data from published studies.
Method Performance Comparison
The selection of an analytical method for stability testing depends on various factors, including the desired sensitivity, resolution, and analysis time. The following tables summarize the performance characteristics of representative HPLC and UPLC methods validated for the analysis of Atorvastatin and its impurities.
| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |
| Column | Phenomenex Gemini C18 (250x4.6 mm, 5 µm)[1] | Acquity UPLC BEH C18 (100x2.1 mm, 1.7 µm)[2] | Kromasil Eternity C18 UHPLC (50x2.1 mm, 2.5 µm)[3][4] |
| Mobile Phase | 0.02 M KH2PO4:ACN:MeOH (30:10:60, v/v/v), pH 4.0[1] | Gradient of Acetonitrile (B52724) and 0.01 M Ammonium Acetate buffer (pH 4.7)[2] | Gradient of Acetonitrile and 0.01 M Ammonium Acetate buffer (pH 6.7)[3][4] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] | 0.2 mL/min[3][4] |
| Detection | 240 nm[1] | 247 nm[2] | 245 nm[3][4] |
| Run Time | ~12 min[1] | 3 min[2] | 5 min[3][4] |
Table 1: Chromatographic Conditions Comparison
| Validation Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |
| Linearity Range (µg/mL) | 0.08 - 20[1] | Not explicitly stated, but established for Atorvastatin and its known impurities[2] | Not explicitly stated, but established for Atorvastatin and Ezetimibe[3][4] |
| LOD (µg/mL) | 0.03[1] | Established[2] | Established[3][4] |
| LOQ (µg/mL) | 0.08[1] | Established[2] | Established[3][4] |
| Accuracy (% Recovery) | 98.52 - 99.38[1] | Validated[2] | Validated[3][4] |
| Precision (% RSD) | Intra-day: 0.58-1.32, Inter-day: 0.66-1.74[1] | Validated[2] | Validated[3][4] |
Table 2: Validation Parameters Comparison
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of Atorvastatin |
| Acid Hydrolysis | 0.1 N HCl at ambient temperature for 24 hours[5] | Degradation observed, formation of unknown impurity A1 and known impurities H & J.[5] |
| Base Hydrolysis | 1 N NaOH at ambient temperature for 42 hours[5] | No significant degradation observed.[5] |
| Oxidative Degradation | 1% H2O2 at ambient temperature for 24 hours[5] | Significant degradation, formation of unknown impurities O1 & O2 and known impurities L & D.[5] |
| Thermal Degradation | Heat exposure | Formation of known impurities H & J.[5] |
| Photolytic Degradation | Exposure to light | Formation of known impurities J, L, and D.[5] |
Table 3: Summary of Forced Degradation Studies on Atorvastatin
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below are representative protocols for sample preparation and chromatographic analysis.
Sample Preparation (for Tablets)
-
Weigh and finely powder a specific number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Atorvastatin.
-
Transfer the powder to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the drug.[6]
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Chromatographic Analysis (Representative UPLC Method)
-
Instrument: Ultra-Performance Liquid Chromatography system with a PDA detector.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 4.7).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program: A time-based gradient elution program is typically used to achieve optimal separation.
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).[3]
-
Detection Wavelength: 247 nm.[2]
-
Injection Volume: A small injection volume (e.g., 2 µL) is used.
Workflow for Method Validation
The validation of a stability-indicating method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow.
Caption: Workflow for the validation of a stability-indicating analytical method.
Conclusion
Both HPLC and UPLC methods are capable of providing accurate and reliable data for the stability testing of Atorvastatin. UPLC methods generally offer significant advantages in terms of shorter run times, reduced solvent consumption, and potentially higher resolution, making them well-suited for high-throughput environments.[3][4] The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and desired analytical performance. The validation data and experimental protocols presented in this guide provide a foundation for selecting and implementing a suitable stability-indicating method for Atorvastatin and its impurities.
References
- 1. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability indicating UPLC method for simultaneous determination of atorvastatin, fenofibrate and their degradation products in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Guide to the Inter-laboratory Analysis of Atorvastatin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of Atorvastatin (B1662188) and its related substances, with a specific focus on Atorvastatin Methyl Ester. The information is compiled to assist laboratories in selecting and implementing robust analytical methods, ensuring data comparability and reliability across different sites. While direct inter-laboratory comparison data for this compound is not publicly available, this guide presents data from an inter-laboratory study on Atorvastatin as a surrogate, highlighting key performance indicators for method validation.
I. Introduction
Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] this compound is a known impurity and a metabolite of Atorvastatin.[4][5] Accurate and precise quantification of Atorvastatin and its related substances, including the methyl ester, is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.[6][7] This guide outlines common analytical techniques and provides a framework for inter-laboratory comparison to ensure consistency and accuracy in analytical results.
II. Mechanism of Action of Atorvastatin
Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[1][8] This inhibition reduces the synthesis of mevalonate, a precursor of cholesterol, leading to a decrease in hepatic cholesterol levels.[1] This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[1][8] Beyond its lipid-lowering effects, Atorvastatin exhibits pleiotropic effects by modulating various signaling pathways, including the RhoA/ROCK and PI3K/Akt/mTOR pathways.[9]
Caption: Atorvastatin's primary mechanism of action.
III. Analytical Methodologies
A variety of analytical methods are employed for the quantification of Atorvastatin and its related compounds. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the analysis of volatile derivatives like methyl esters.[12][13]
Experimental Protocols
Below are representative experimental protocols for HPLC and LC-MS/MS analysis of Atorvastatin, which can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the concentration of Atorvastatin in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 4.5) in a ratio of 35:65 (v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 247 nm.[10]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Grind tablets into a fine powder.
-
Dissolve a portion equivalent to a known concentration of Atorvastatin in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To achieve high sensitivity and selectivity for the quantification of Atorvastatin in biological matrices like human plasma.[14]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[14][15]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
Caption: General experimental workflow for analysis.
IV. Inter-laboratory Comparison Data
An inter-laboratory study was conducted to assess the comparability of an HMG-CoA reductase inhibition assay for the quantitation of Atorvastatin in plasma across four different laboratories.[16] The results demonstrated good agreement among the laboratories, indicating that a validated method can be used interchangeably across different sites.[16] The key performance parameters evaluated in this study are summarized below and serve as a benchmark for what would be expected in a similar comparison for this compound.
Table 1: Inter-laboratory Comparison of Atorvastatin Analysis in Human Plasma [16]
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Quantitation Range (ng/mL) | 0.36 - 16 | 0.36 - 16 | 0.36 - 16 | 0.36 - 16 | Consistent across labs |
| Precision (CV%) | 10.4 - 14.5 | N/A | N/A | N/A | < 15% |
| Accuracy (% Relative Error) | within ± 6.25 | N/A | N/A | N/A | within ± 15% |
N/A: Not explicitly reported for each individual laboratory in the cited source, but overall good agreement was concluded.
Table 2: Performance Characteristics of Various Analytical Methods for Atorvastatin
| Method | Matrix | Linearity Range | LLOQ | Reference |
| HPLC-UV | Human Plasma | 10–100 µg/mL | 22.86 ng/ml | [10] |
| LC-MS/MS | Human Plasma | 10.0 - 5000 pg/mL | 10 pg/mL | [14] |
| HMG-CoA Inhibition Assay | Human Plasma | 0.36 - 16 ng/mL | 0.36 ng/mL | [16] |
V. Conclusion
The analytical methods presented, primarily HPLC and LC-MS/MS, are suitable for the reliable quantification of Atorvastatin and can be adapted for this compound. The inter-laboratory comparison data for Atorvastatin underscores the importance of method validation to ensure data consistency across different testing facilities. For a robust inter-laboratory comparison of this compound analysis, it is recommended that participating laboratories agree on a standardized, validated protocol and a common set of quality control samples. Key performance characteristics such as linearity, precision, accuracy, and limits of detection and quantification should be evaluated and fall within acceptable limits to ensure data comparability.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atorvastatin EP Impurity K | 345891-62-5 | SynZeal [synzeal.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of Atorvastatin methyl ester quantification methods
For researchers, scientists, and professionals in the field of drug development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is of paramount importance. Atorvastatin, a widely used statin for treating hypercholesterolemia, can have several related substances, including Atorvastatin methyl ester. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on providing the necessary data and protocols to make informed decisions on method selection.
Comparative Analysis of Quantification Methods
The primary analytical techniques for the quantification of Atorvastatin and its related compounds, including the methyl ester, are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a robust and widely available technique suitable for routine quality control, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the detection of trace-level impurities.
| Performance Metric | HPLC-ESI-MS/MS[1] | MEKC[2] |
| Linearity Range | 1.0 - 12.5 µg/mL | 1.0 - 12.5 µg/mL |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | 21.5 - 70.8 ng/mL (for impurities) | - |
| Accuracy (% Recovery) | - | - |
| Precision (%RSD) | - | - |
| Selectivity | High | High |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are summaries of methodologies used for the quantification of Atorvastatin and its related substances, including the methyl ester.
High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS)
This method is suitable for the separation, characterization, and quantification of Atorvastatin and its related impurities[1].
-
Instrumentation : An Agilent 1100 Series LC/MSD Trap system with an electrospray ion source and ion trap analyzer is utilized.
-
Chromatographic Conditions :
-
Column : Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase : A gradient elution is employed using 0.1% formic acid in water (Eluent A) and acetonitrile (B52724) (Eluent B).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 45°C.
-
Injection Volume : 20 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Positive ion electrospray (ESI).
-
Drying Gas : Nitrogen at a flow rate of 10.0 L/min.
-
Nebulizer Gas Pressure : 40 psi.
-
Drying Gas Temperature : 350°C.
-
-
Sample Preparation : Stock solutions of Atorvastatin and its impurities are prepared in methanol. Working solutions are prepared by diluting the stock solutions with the mobile phase.
Micellar Electrokinetic Capillary Chromatography (MEKC)
This method provides a high-efficiency separation for the simultaneous quantification of Atorvastatin and its related substances[2].
-
Instrumentation : A capillary electrophoresis system with a UV detector.
-
Capillary : Extended light path capillary.
-
Applied Voltage : 30 kV.
-
Background Electrolyte : 10 mM sodium tetraborate (B1243019) buffer (pH 9.5), 50 mM sodium dodecyl sulphate, and 20% (v/v) methanol.
-
Detection : UV detection, wavelength not specified in the provided abstract.
-
Sample Preparation : Standard and sample solutions are prepared in the appropriate solvent.
Visualizing the Workflow and Pathway
To better understand the analytical process and the biological context of Atorvastatin, the following diagrams are provided.
References
Robustness in Analyzing Atorvastatin Methyl Ester: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comparative overview of the robustness of various analytical techniques for the analysis of Atorvastatin methyl ester, a key intermediate and potential impurity in the synthesis of Atorvastatin. Robustness testing is a critical component of method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used analytical technique for the determination of Atorvastatin and its related compounds, including this compound.[1] Its sensitivity, specificity, and efficiency in separating complex mixtures make it the method of choice for quality control, stability studies, and impurity profiling.[2][3]
Comparison of Analytical Method Performance
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results, such as retention time, peak area, and resolution. The following tables summarize the performance characteristics and robustness of commonly employed HPLC methods for Atorvastatin analysis, which are largely applicable to its methyl ester.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Atorvastatin
| Performance Metric | HPLC-UV |
| Linearity Range | 1-5 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.3110 µg/mL[4] |
| Limit of Detection (LOD) | 0.5132 µg/mL[4] |
| Accuracy (% Recovery) | 98-102%[4] |
| Precision (%RSD) | < 2%[4] |
| Specificity | The method is specific as there is no interference from excipients.[5] |
Table 2: Robustness Testing of a Validated RP-HPLC Method for Atorvastatin
| Parameter Varied | Variation | Retention Time (min) | % Assay | % RSD |
| Flow Rate (mL/min) | 0.8 | 5.4 | 99.8 | < 2[6] |
| 1.0 (Optimized) | 5.254[4] | 100.2[4] | < 2[4] | |
| 1.2 | 5.1 | 100.1 | < 2[6] | |
| Mobile Phase Composition | Organic Phase ± 2% | - | 99.7 - 100.3 | < 2[5] |
| Wavelength (nm) | 255 | - | 99.9 | < 2[4] |
| 257 (Optimized) | 5.254[4] | 100.2[4] | < 2[4] | |
| 259 | - | 100.1 | < 2[4] | |
| Column Temperature | 23°C | - | 99.8 | < 2[6] |
| 25°C (Optimized) | 5.254[4] | 100.2[4] | < 2[4] | |
| 27°C | - | 100.1 | < 2[6] |
Data is compiled from various sources and represents typical results for Atorvastatin analysis. It is expected that this compound would exhibit similar robustness.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for robustness testing of an HPLC method for this compound, based on established methods for Atorvastatin.
Forced Degradation Study Protocol
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[7][8]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 30 minutes, followed by neutralization with 0.1 N NaOH.[9]
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 30 minutes, followed by neutralization with 0.1 N HCl.[9]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 45 minutes.[9]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 50 hours.[9]
-
Photolytic Degradation: Expose the solid drug substance to direct sunlight for one to two days.[10]
Following exposure to these stress conditions, the samples are analyzed by the HPLC method to assess the degradation of the main compound and the formation of any degradation products.
HPLC Method Protocol
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.[4]
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[2][11]
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid and Methanol (25:75 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 257 nm.[4]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient.[2]
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the robustness testing process.
Caption: Workflow for Robustness Testing of an Analytical Method.
Conclusion
The robustness of an analytical method is a critical attribute that ensures its reliability for routine use in a quality control environment. The extensive literature on Atorvastatin provides a strong foundation for developing and validating robust HPLC methods for its methyl ester. By systematically evaluating the impact of minor variations in method parameters and subjecting the analyte to forced degradation, researchers can establish a high degree of confidence in the analytical results. The data presented in this guide demonstrates that well-developed HPLC methods for Atorvastatin exhibit excellent robustness, a characteristic that can be confidently extrapolated to the analysis of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjcce.org.mk [mjcce.org.mk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Atorvastatin Methyl Ester Levels in Generic Pharmaceuticals
For researchers, scientists, and drug development professionals, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) and their formulations is paramount. This guide provides a comparative overview of atorvastatin (B1662188) methyl ester, a potential impurity in atorvastatin drug products, and outlines the experimental protocols for its quantification.
Atorvastatin, a widely prescribed medication for lowering cholesterol, is available in both brand-name (Lipitor®) and various generic formulations. While generics are required to be bioequivalent to the innovator drug, variations in the manufacturing process can potentially lead to differences in impurity profiles. One such impurity of interest is atorvastatin methyl ester. This guide delves into the available data on the levels of this specific impurity in different products, details the analytical methodologies for its detection, and provides a visual representation of the relevant biological pathway and experimental workflow.
Quantitative Comparison of this compound
Direct comparative studies quantifying this compound across a wide range of commercially available generic products are limited in publicly available literature. However, existing research provides some insight into the potential presence of this impurity.
One study identified and quantified "atorvastatin diol methyl ester" in a specific generic brand, DIVASTIN™, at a level of 0.135%. In the same study, this impurity was not detectable in the bulk atorvastatin drug substance, suggesting it may be formed during the formulation or storage of the final tablet product.[1]
It is crucial to note a significant controversy in this area. A widely cited study initially reported high levels of methyl ester impurity (16.0 ± 6.5% by relative mass signal) in several generic atorvastatin formulations.[2] However, the U.S. Food and Drug Administration (FDA) later refuted these findings, highlighting a critical flaw in the analytical methodology.[3] The use of methanol (B129727) as a solvent during sample preparation was identified as a likely cause for the artificial formation of the methyl ester, a process known as esterification. This underscores the critical importance of employing validated, non-reactive analytical methods when assessing this specific impurity.
Table 1: Reported Levels of this compound Impurity in Atorvastatin Products
| Product Analyzed | Impurity Name | Reported Level (%) | Notes |
| Generic Brand (DIVASTIN™) | Atorvastatin Diol Methyl Ester | 0.135 | Detected in the finished tablet form.[1] |
| Atorvastatin Bulk Drug | Atorvastatin Diol Methyl Ester | Not Detectable | [1] |
| Various Generic Formulations | This compound | 16.0 ± 6.5 (by relative mass signal) | Findings disputed by the FDA due to flawed analytical methodology.[2] |
Experimental Protocols
Accurate quantification of this compound requires robust analytical methods that can separate it from the active ingredient and other potential impurities without causing its formation during the analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable techniques.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a general method for the separation and quantification of atorvastatin and its impurities.
1. Sample Preparation:
-
Weigh and finely powder a representative number of atorvastatin tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of atorvastatin.
-
Dissolve the sample in a suitable, non-methanol-based solvent system (e.g., a mixture of acetonitrile (B52724) and water or a buffer solution) to avoid artificial esterification.
-
Sonicate the solution to ensure complete dissolution of the drug.
-
Filter the solution through a 0.45 µm filter to remove undissolved excipients.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for the separation of atorvastatin and its impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.[4][5]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 248 nm is suitable for quantifying atorvastatin and its related substances.[4][5]
-
Injection Volume: A standard injection volume of 10-20 µL is used.
3. Quantification:
-
The concentration of this compound is determined by comparing its peak area in the sample chromatogram to the peak area of a certified reference standard of known concentration.
-
Results are typically expressed as a percentage of the labeled amount of atorvastatin.
Visualizing the Process and Pathway
To better understand the context of this analysis, the following diagrams illustrate the experimental workflow and the biological pathway affected by atorvastatin.
Caption: Experimental workflow for the quantification of this compound.
Caption: Inhibition of the cholesterol biosynthesis pathway by atorvastatin.
References
Safety Operating Guide
Proper Disposal of Atorvastatin Methyl Ester: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers and drug development professionals handling Atorvastatin Methyl Ester, a pharmaceutical-related compound, adherence to proper disposal protocols is essential to protect personnel and the environment. This guide provides a step-by-step operational plan for its disposal.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Safety Data Sheets (SDS) for this compound indicate several potential hazards.[1][2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[1][3]
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes. Prevent contact with skin and eyes.[1]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[1][3]
-
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for chemical and pharmaceutical waste.[3][4][5] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited.[3][6][7]
Step 1: Hazard Characterization and Segregation Review the manufacturer-specific Safety Data Sheet (SDS) to confirm hazard classifications. While some data sheets do not classify it as a "Hazardous Chemical" under OSHA's standard, others identify it as harmful if swallowed, a skin and eye irritant, and a potential reproductive toxin.[1][2][3] Due to its nature as a pharmaceutical compound and potential environmental effects, it must be treated as special waste. Segregate waste containing this compound from general laboratory trash.
Step 2: Use Designated Waste Containers Place all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unadulterated compound into a dedicated, properly labeled hazardous waste container. Pharmaceutical waste containers are often color-coded; non-hazardous pharmaceutical waste is typically placed in blue or white containers, while RCRA hazardous waste requires black containers. The container must be kept sealed when not in use.
Step 3: Arrange for Professional Disposal The disposal of this compound must be handled by a licensed hazardous material or chemical waste disposal company.[2][3] These contractors are equipped to manage and transport chemical waste in accordance with regulations set by the Environmental Protection Agency (EPA) and other authorities.[4][5][6]
Step 4: Recommended Final Disposition Incineration at a permitted waste disposal plant is the recommended method for destroying pharmaceutical compounds like this compound.[3][5][6] This process ensures the complete destruction of the active molecule, preventing its release into the environment.
Environmental Impact and Ecotoxicity Data
While not expected to be toxic to aquatic organisms at predicted environmental concentrations, preventing any release into waterways is a primary goal of proper disposal.[8] Data on the environmental fate of the parent compound, Atorvastatin, provides context for the importance of these procedures.
| Parameter | Value | Source |
| Persistence (DT50) | 26.4 to 32.4 days | [9] |
| Bioaccumulation Potential (log D at pH 7) | 1.62 (Low Potential) | [9] |
| Chronic Toxicity (Daphnia magna NOEC) | 200 µg/L | [9] |
| Environmental Risk (PEC/PNEC Ratio) | 0.055 (Insignificant Risk) | [9] |
DT50: Half-life, time required for 50% of the substance to degrade. NOEC: No-Observed-Effect-Concentration. PEC/PNEC: Predicted Environmental Concentration/Predicted No-Effect Concentration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Atorvastatin - Janusinfo.se [janusinfo.se]
Personal protective equipment for handling Atorvastatin methyl ester
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Atorvastatin methyl ester, a derivative of the active pharmaceutical ingredient (API) Atorvastatin.[1] Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, latex, or neoprene gloves are suitable.[3] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat or disposable coveralls | A lab coat should be worn at a minimum. For tasks with a higher risk of splashes or aerosol generation, disposable coveralls (e.g., Tyvek®) are recommended.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure to avoid inhalation of dust. |
Operational Plan for Safe Handling
Following a systematic workflow is crucial to minimize the risk of exposure and contamination.
Workflow for Handling this compound
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Assemble all necessary PPE and inspect it for any defects.
-
Gather all required laboratory equipment (e.g., spatulas, weigh boats, glassware) and solvents.
-
-
Weighing and Handling:
-
When handling the solid compound, perform all manipulations within the designated ventilated area to prevent the generation of dust in the open lab.
-
Use appropriate tools (e.g., anti-static spatula) to weigh the desired amount of this compound.
-
If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
-
Post-Handling and Decontamination:
-
Following the completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution, such as 70% ethanol, should be used.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
All solid waste contaminated with this compound, including used weigh boats, disposable gloves, and paper towels, should be collected in a clearly labeled, sealed plastic bag or container.
-
This container should be designated for hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain.
-
-
Empty Containers:
-
Rinse empty containers that held this compound three times with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the label on the original container and dispose of it in accordance with your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Final Disposal:
References
- 1. This compound | CAS#:345891-62-5 | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. safetyware.com [safetyware.com]
- 4. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
